molecular formula C11H16ClNO3 B6331446 DL-Tyrosine ethyl ester hydrochloride CAS No. 5619-08-9

DL-Tyrosine ethyl ester hydrochloride

Cat. No.: B6331446
CAS No.: 5619-08-9
M. Wt: 245.70 g/mol
InChI Key: BQULAXAVRFIAHN-UHFFFAOYSA-N
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Description

DL-Tyrosine ethyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
The exact mass of the compound Dl-Tyrosine ethyl ester hydrochloride, 95% (H-DL-Tyr-OEt.HCl) is 245.0818711 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DL-Tyrosine ethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Tyrosine ethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275667
Record name DL-Tyrosine ethyl ester hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4089-07-0, 5619-08-9
Record name L-Tyrosine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Tyrosine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine ethyl ester hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301756
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Monograph: DL-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of amino acid derivatives, Tyrosine Ethyl Ester Hydrochloride (Tyr-OEt[1][2]·HCl) represents a critical intermediate for peptide synthesis and a strategic prodrug scaffold for enhancing the bioavailability of tyrosine. By masking the carboxyl group with an ethyl moiety, the molecule’s zwitterionic character is disrupted, significantly altering its solubility profile and reactivity.

While the L-isomer (CAS 4089-07-0) is the biologically relevant form for direct metabolic integration, the DL-racemate (CAS 5619-08-9) is frequently utilized in non-stereospecific industrial applications, standard preparation, and physicochemical benchmarking. This guide dissects the physical properties, synthesis logic, and handling protocols for the hydrochloride salt, providing a robust reference for drug development professionals.

Chemical Identity & Structural Analysis

The hydrochloride salt serves a dual purpose: it stabilizes the amine group against oxidation and enhances water solubility compared to the free ester.

Nomenclature & Identification
ParameterData
IUPAC Name Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Common Name DL-Tyrosine ethyl ester HCl
CAS Number (DL) 5619-08-9 (Racemate)
CAS Number (L) 4089-07-0 (Natural Isomer - Reference Standard)
Molecular Formula C₁₁H₁₅NO₃[1][2][3][4][5][6][7] · HCl
Molecular Weight 245.70 g/mol
SMILES CCOC(=O)C(N)CC1=CC=C(O)C=C1.Cl
Structural Visualization

The following diagram illustrates the core components of the molecule, highlighting the esterification site and the ionic salt bridge that dictates its physical state.

G Tyrosine Tyrosine Backbone (Aromatic Phenol) EthylGroup Ethyl Ester Group (Lipophilic Mask) Tyrosine->EthylGroup Carboxyl Modification HCl HCl Counterion (Solubility/Stability) Tyrosine->HCl Amine Protonation Function Resulting Property: Amphiphilic Character EthylGroup->Function HCl->Function

Figure 1: Structural decomposition of Tyrosine Ethyl Ester HCl showing functional moieties.[8]

Physicochemical Profile

Understanding the physical limits of this compound is essential for designing robust experimental workflows. The esterification significantly lowers the melting point compared to free tyrosine (which decomposes >300°C) by disrupting the strong intermolecular hydrogen bonding network of the zwitterion.

Key Physical Properties[10]
PropertyValue / ObservationTechnical Insight
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation of the phenol or hydrolysis.
Melting Point 166–168 °C (L-form)The DL-form may exhibit a slightly different range (typically 158–165 °C) due to lattice packing differences between the racemate and pure enantiomer.
Solubility (Water) ~50 mg/mL (at 25°C)High solubility due to the ionic ammonium chloride moiety.
Solubility (Ethanol) SolubleFacilitates use in organic synthesis without phase transfer catalysts.
Solubility (Ether) InsolubleCritical: This property is exploited for purification (precipitation).
pKa (Amine) ~7.33Lower than free tyrosine (~9.[9]11) due to the electron-withdrawing ester group.
pKa (Phenol) ~9.80Remains available for ionization at high pH.

Expert Note: The pKa shift of the amine (from ~9.1 in free tyrosine to ~7.3 in the ester) makes the amine less basic. This is crucial when calculating stoichiometry for coupling reactions; the amine deprotonates more easily than in the free amino acid.

Synthesis & Purification Protocol

The synthesis of DL-Tyrosine ethyl ester HCl follows a classic Fischer Esterification . However, the choice of reagents and quenching method dictates the yield and purity.

The "Self-Validating" Thionyl Chloride Method

We prefer the Thionyl Chloride (SOCl₂) method over acid catalysis (HCl gas) because it generates the acid in situ and drives the reaction forward by consuming water (if any is generated) and releasing volatile gases (SO₂, HCl), driving the equilibrium toward the ester.

Reagents:
  • DL-Tyrosine (1 eq)

  • Absolute Ethanol (Solvent/Reactant, excess)

  • Thionyl Chloride (1.2 – 1.5 eq)

  • Diethyl Ether (for precipitation)

Step-by-Step Workflow:
  • Preparation: Chill absolute ethanol (10 mL/g of tyrosine) to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Activation: Add Thionyl Chloride dropwise. Observation: The reaction is exothermic. Evolution of HCl gas occurs.

  • Addition: Add DL-Tyrosine to the solution. It will initially be a suspension.

  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

    • Validation Check: The suspension should clear to a transparent solution as the tyrosine converts to the soluble ester hydrochloride.

  • Concentration: Evaporate the solvent in vacuo to a viscous oil or semi-solid.

  • Crystallization (The Critical Step):

    • Dissolve the residue in a minimum amount of cold ethanol.

    • Slowly add Diethyl Ether (approx. 5–10 volumes) with vigorous stirring.

    • Mechanism:[10] The non-polar ether forces the ionic salt (Tyr-OEt·HCl) out of solution while leaving impurities in the mother liquor.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅ or KOH.

Synthesis Logic Diagram

Synthesis Start DL-Tyrosine + Ethanol Activation Add SOCl2 (0°C) Generates HCl in situ Start->Activation Reflux Reflux (80°C, 4-6h) Clear Solution = Conversion Activation->Reflux Workup Evaporate Solvent Reflux->Workup Precipitation Add Diethyl Ether Precipitates Product Workup->Precipitation Final DL-Tyr-OEt·HCl (White Solid) Precipitation->Final

Figure 2: Workflow for the synthesis of Tyrosine Ethyl Ester HCl via Thionyl Chloride.

Stability & Handling

Hygroscopicity

As a hydrochloride salt, the compound is hygroscopic . Exposure to atmospheric moisture can lead to:

  • Clumping: Making accurate weighing difficult.

  • Hydrolysis: Moisture facilitates the reversion to free Tyrosine and Ethanol, especially if traces of acid remain.

    • Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, preferably under argon or nitrogen.

Spectral Validation
  • IR Spectrum: Look for the strong Carbonyl (C=O) stretch of the ester at 1730–1750 cm⁻¹ . The absence of this peak suggests hydrolysis.

  • NMR (¹H): The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~4.2 ppm).

Applications in Drug Development[13]

Prodrug Design

Tyrosine ethyl ester is often used to enhance the lipophilicity of tyrosine. Free tyrosine has poor solubility in lipids, limiting its transport across the Blood-Brain Barrier (BBB). The ethyl ester is more lipophilic, potentially aiding in passive diffusion before being hydrolyzed back to the active amino acid by intracellular esterases.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the C-terminus must be protected to prevent polymerization. The ethyl ester serves as a semi-permanent protecting group.

  • Deprotection: The ethyl group is removed via alkaline hydrolysis (LiOH/MeOH) or enzymatic cleavage, which is milder than the conditions required for methyl esters.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of DL-Tyrosine Ethyl Ester Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of DL-Tyrosine ethyl ester hydrochloride, a synthetic derivative of the amino acid tyrosine. We will dissect its molecular journey within biological systems, from its initial absorption and metabolic conversion to its ultimate role as a crucial precursor for vital neurotransmitters. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's function and its applications in scientific research.

Introduction: The Rationale for an Esterified Amino Acid

DL-Tyrosine ethyl ester hydrochloride is a more soluble and stable form of the amino acid tyrosine.[1][2] In its natural state, the amino acid L-tyrosine has limited solubility, which can pose challenges for its use in various experimental and pharmaceutical formulations. The synthesis of DL-Tyrosine ethyl ester hydrochloride involves an esterification process where the carboxylic acid group of tyrosine reacts with ethanol, followed by the formation of a hydrochloride salt.[3] This modification significantly enhances its solubility and handling properties, making it a valuable tool in biochemical research and a key intermediate in the synthesis of various pharmaceuticals, including peptide hormones.[3][4]

The core of its mechanism of action lies in its function as a prodrug . It is metabolically converted into L-tyrosine, which then serves as a direct precursor for the biosynthesis of catecholamines—a class of neurotransmitters essential for cognitive function, mood regulation, and the physiological response to stress.[1][5]

Physicochemical Properties and Bioavailability

The utility of DL-Tyrosine ethyl ester hydrochloride is rooted in its specific chemical characteristics, which distinguish it from its parent amino acid. These properties are critical for its absorption, distribution, and subsequent metabolic activation.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₃[1][4][6]
Molecular Weight 245.7 g/mol [1][7]
Appearance White to off-white crystalline powder[1][4][8]
Water Solubility Highly soluble (>1000 g/L at 20°C)[4][9]
Melting Point 165-175 °C[1]

The esterification of the carboxyl group neutralizes its negative charge, and the hydrochloride salt form enhances polarity, leading to its high water solubility. This improved solubility is a key factor in its utility for creating stock solutions for in vitro experiments and for formulations aimed at efficient absorption in vivo.[1][2] The ethyl ester modification also increases the lipophilicity of the molecule compared to native tyrosine, which is believed to facilitate its passage across biological membranes, including the blood-brain barrier.[1]

Core Mechanism: A Two-Step Activation Pathway

The biological activity of DL-Tyrosine ethyl ester hydrochloride is not direct. Instead, it relies on a two-step process of de-esterification followed by enzymatic conversion.

Step 1: Hydrolysis into L-Tyrosine (Prodrug Conversion)

Once introduced into a biological system, the ethyl ester group is rapidly cleaved by ubiquitous intracellular and extracellular esterase enzymes. This hydrolysis reaction yields L-tyrosine and ethanol as byproducts. This conversion is the foundational step, releasing the biologically active amino acid in a targeted and efficient manner.

DL_TEEH DL-Tyrosine Ethyl Ester Hydrochloride Esterases Esterase Enzymes (in plasma, liver, etc.) DL_TEEH->Esterases L_Tyrosine L-Tyrosine Esterases->L_Tyrosine Hydrolysis Ethanol Ethanol Esterases->Ethanol

Caption: Metabolic activation of the prodrug.

Step 2: L-Tyrosine as a Catecholamine Precursor

The L-tyrosine generated from the hydrolysis of the ester becomes part of the endogenous pool of this amino acid. Its primary and most significant role is to serve as the starting material for the synthesis of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[10] This pathway is particularly active in adrenergic and dopaminergic neurons, as well as in the adrenal medulla.

The synthesis cascade is initiated by the enzyme Tyrosine Hydroxylase (TH) , which is the rate-limiting step in catecholamine production.[11] TH converts L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). Crucially, under normal physiological conditions, TH is only about 75% saturated with its substrate, tyrosine.[12] This provides a clear causal explanation for why administering a precursor like DL-Tyrosine ethyl ester hydrochloride can effectively increase the rate of catecholamine synthesis, particularly during periods of high demand such as stress or intense cognitive tasks.[12][13]

Following the formation of L-DOPA, a series of enzymatic reactions leads to the final neurotransmitters:

  • L-DOPA is converted to Dopamine by DOPA decarboxylase.

  • Dopamine is then converted to Norepinephrine by dopamine β-hydroxylase.

  • Finally, Norepinephrine can be converted to Epinephrine in the adrenal medulla by phenylethanolamine N-methyltransferase.

This entire pathway underscores the compound's central mechanism: boosting the raw material for a critical neurochemical synthesis pathway.[10][14][15]

cluster_0 Catecholamine Synthesis Pathway Tyrosine L-Tyrosine (from DL-TEEH hydrolysis) LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The catecholamine biosynthesis cascade.

Investigational Mechanisms and Broader Biological Roles

While its primary role is as a catecholamine precursor, the molecular structure of tyrosine and its derivatives means they can be used to investigate other biological processes, primarily as enzyme inhibitors in in vitro assays.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, responsible for converting tyrosine into precursors for the pigment.[16] Various tyrosine derivatives are often screened for their ability to inhibit this enzyme, a line of research highly relevant to dermatology and the treatment of hyperpigmentation.[17][18] While DL-Tyrosine ethyl ester itself is a substrate, its structure serves as a backbone for designing competitive inhibitors.

  • Protein Synthesis: As a direct precursor to L-tyrosine, the compound also contributes to the cellular pool of amino acids available for protein synthesis, a fundamental biological process.[8]

  • Other Enzyme Interactions: L-tyrosine has been shown to inhibit citrate synthase activity at high concentrations and can interact with other enzymes in metabolic pathways.[19] Derivatives are therefore useful tools for probing the active sites and mechanisms of various enzymes.[20]

Experimental Protocols: A Self-Validating System

To provide a tangible, field-proven insight into how this compound and its analogs are studied, we present a standard protocol for a Tyrosinase Inhibition Assay. This type of assay is a self-validating system because it includes positive and negative controls to ensure the results are interpretable and reliable.

Protocol: Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, a common and commercially available model enzyme.[18][21]

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 6.8): Prepare a standard phosphate buffer solution.
  • Mushroom Tyrosinase Solution (500 U/mL): Dissolve mushroom tyrosinase in the phosphate buffer. Store on ice.
  • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh daily and protect from light.
  • Test Compound (e.g., a derivative of DL-Tyrosine): Prepare a stock solution in a suitable solvent (e.g., DMSO or phosphate buffer) and create serial dilutions.
  • Positive Control (Kojic Acid): Prepare a stock solution of kojic acid, a known tyrosinase inhibitor.[18]

2. Assay Procedure (96-well plate format):

  • Add 40 µL of phosphate buffer to each well.
  • Add 20 µL of the test compound at various concentrations. For the negative control, add 20 µL of the solvent. For the positive control, add 20 µL of a kojic acid solution.
  • Add 20 µL of the mushroom tyrosinase solution to each well.
  • Pre-incubate the plate at 25°C for 10 minutes.
  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
  • Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every 60 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
  • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Test Compound)"]; B[label="Aliquot Buffer, Test Compound,\nand Enzyme into 96-well plate"]; C [label="Pre-incubate at 25°C for 10 min"]; D [label="Initiate Reaction with L-DOPA Substrate"]; E [label="Measure Absorbance (475 nm)\nKinetically over 15 min"]; F [label="Calculate Reaction Rates (V)"]; G [label="Determine % Inhibition and IC50 Value"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for a Tyrosinase Inhibition Assay.

Conclusion and Future Directions

DL-Tyrosine ethyl ester hydrochloride serves as a highly effective prodrug, primarily acting by increasing the systemic and cerebral bioavailability of L-tyrosine. Its core mechanism of action is the subsequent enhancement of the catecholamine synthesis pathway, which has profound implications for neuroscience research and the development of nutraceuticals aimed at improving cognitive performance, especially under conditions of stress.[1][13][22] Its utility as a research tool extends to its use as a chemical intermediate and as a structural basis for designing enzyme inhibitors.[3][4] For professionals in drug development and research, a thorough understanding of this two-step mechanism—hydrolysis followed by enzymatic conversion—is essential for accurately interpreting experimental data and designing novel therapeutic strategies.

References

  • Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Retrieved from [Link]

  • Cleveland Clinic. (2023, April 13). Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. Retrieved from [Link]

  • WebMD. (n.d.). Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • EBSCO. (n.d.). Tyrosine as a therapeutic supplement | Research Starters. Retrieved from [Link]

  • ChemBK. (n.d.). L-tyrosine ethyl ester hydrochloride. Retrieved from [Link]

  • Jongkees, B. J., Hommel, B., Kühn, S., & Colzato, L. S. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. Journal of psychiatric research, 70, 50–57. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link]

  • Pharmacompass. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Tyrosine ethyl ester hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link]

  • Conlay, L. A., Maher, T. J., & Wurtman, R. J. (1985). Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats. Brain research, 333(1), 81–84. Retrieved from [Link]

  • Mann, T., Gerwat, W., Batzer, J., Eggers, K., Scherner, C., Wenck, H., ... & Kolbe, L. (2020). Inhibition of human tyrosinase requires molecular motifs distinctively different from mushroom tyrosinase.
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Retrieved from [Link]

  • Catalyst University. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry. YouTube. Retrieved from [Link]

  • Examine. (2025, September 3). Research Breakdown on L-Tyrosine. Retrieved from [Link]

  • ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]

  • van de Rest, O., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. Retrieved from [Link]

  • Sjödin, K., et al. (2010). Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. Journal of the American Chemical Society, 132(4), 1442–1455. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 30). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of L- vs. DL-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Tyrosine ethyl ester hydrochloride (L-TEE HCl) and DL-Tyrosine ethyl ester hydrochloride (DL-TEE HCl) are chemically identical in atomic connectivity but distinct in stereochemistry. This distinction dictates their utility in drug development and biochemical research.

  • L-TEE HCl is the ethyl ester of the naturally occurring amino acid isomer. It is the gold standard for peptide synthesis , prodrug development , and nutraceuticals because it matches the chirality of biological enzymes and receptors.

  • DL-TEE HCl is a racemic mixture (50:[1]50) of the L- and D-isomers. It is primarily used as an analytical reference standard , a substrate for enzymatic resolution studies , or a cost-effective intermediate where stereochemistry is subsequently corrected or irrelevant.

This guide provides a rigorous technical comparison, synthesis protocols, and analytical methods to distinguish these compounds.

Molecular Architecture & Stereochemistry

The core difference lies in the spatial arrangement of the amino group (-NH2) and the hydrogen atom at the alpha-carbon (α-C).

  • L-Isomer (S-configuration): The amino group is positioned to the left in a Fischer projection. This is the bioactive form recognized by human metabolic pathways (e.g., conversion to L-DOPA).

  • D-Isomer (R-configuration): The mirror image. Often biologically inert or acting as an inhibitor.

  • Racemate (DL): A stoichiometric 1:1 mixture. It is optically inactive because the rotation of polarized light by the L-isomer is exactly cancelled by the D-isomer.

Visualization: Stereochemical Relationship

Stereochemistry cluster_0 Chiral Center (Alpha-Carbon) L_Form L-Tyrosine Ethyl Ester (Bioactive, Natural) D_Form D-Tyrosine Ethyl Ester (Non-natural, often Inert) L_Form->D_Form Enantiomers (Mirror Images) DL_Form DL-Tyrosine Ethyl Ester (Racemic Mixture 1:1) L_Form->DL_Form Mixed with D_Form->DL_Form Mixed with

Figure 1: Stereochemical relationship between the enantiopure L- and D-forms and the racemic DL-mixture.

Physicochemical Profiling

While molecular weight and connectivity are identical, the crystal lattice energy and interaction with polarized light differ significantly.

Table 1: Comparative Physicochemical Data

PropertyL-Tyrosine Ethyl Ester HClDL-Tyrosine Ethyl Ester HCl
CAS Number 4089-07-0 5619-08-9
Molecular Formula C₁₁H₁₅NO₃ · HClC₁₁H₁₅NO₃[2] · HCl
Molecular Weight 245.70 g/mol 245.70 g/mol
Melting Point 166 – 168 °C165 – 175 °C (Range varies by crystal packing)
Optical Rotation [α]²⁰D = -6.5° (c=2, H₂O)[α]²⁰D = +26° to +30° (c=5, EtOH) (Optically Inactive)
Solubility Soluble in water, ethanolSoluble in water, ethanol
Primary Utility Drug Synthesis, PeptidesAnalytical Standard, Resolution

Critical Note on Optical Rotation: The specific rotation of L-TEE HCl is solvent-dependent. It is levorotatory (-) in water but dextrorotatory (+) in ethanol. Ensure the solvent is consistent when validating purity.

Biological & Pharmacological Implications[3][5]

Enzymatic Recognition

Biological systems are homochiral. Enzymes like chymotrypsin or tyrosinase specifically recognize the L-configuration.

  • L-TEE HCl: Rapidly hydrolyzed to L-Tyrosine in vivo, making it an effective prodrug for increasing tyrosine solubility and bioavailability.

  • DL-TEE HCl: The D-component may resist hydrolysis or competitively inhibit the enzyme, potentially altering pharmacokinetics.

Prodrug Design

L-TEE HCl is often used to bypass transport bottlenecks. The ethyl ester increases lipophilicity, allowing better penetration of the blood-brain barrier (BBB) before being hydrolyzed back to the active amino acid. Using the DL-form would result in a 50% burden of the D-isomer, which the body must clear, potentially causing renal stress or off-target effects.

Synthesis & Manufacturing

Both forms are typically synthesized via Fischer Esterification , but the starting material dictates the outcome.

Synthesis Workflow

The reaction involves refluxing the amino acid with ethanol in the presence of an acid catalyst (Thionyl Chloride or HCl gas).

Synthesis Start Starting Material (L-Tyr or DL-Tyr) Process Reflux (80°C) 4-6 Hours Start->Process Reagent Ethanol (Excess) + SOCl2 or HCl gas Reagent->Process Intermediate Esterification Process->Intermediate Activation Workup Evaporation & Crystallization (Ether) Intermediate->Workup Product Product: Tyrosine Ethyl Ester HCl Workup->Product

Figure 2: Fischer Esterification pathway for synthesizing Tyrosine Ethyl Ester HCl.

Experimental Protocol (L-TEE HCl)

Note: This protocol is scalable. All steps must be performed in a fume hood.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents: Suspend L-Tyrosine (18.1 g, 0.1 mol) in Absolute Ethanol (200 mL) .

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add Thionyl Chloride (12 mL, 0.16 mol) over 30 minutes. Caution: Exothermic reaction releasing SO₂ and HCl gas.

  • Reaction: Remove the ice bath and heat to reflux (approx. 80°C) for 4–6 hours until the solution becomes clear.

  • Workup:

    • Concentrate the solution under reduced pressure (Rotavap) to a viscous oil.

    • Add Diethyl Ether (100 mL) to induce crystallization.

    • Filter the white precipitate and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

  • Yield: Expected yield is 85–95%. MP should be 166–168°C.

Analytical Discrimination Protocols

Distinguishing L- from DL- is critical in QC. Two primary methods are employed: Polarimetry (rapid) and Chiral HPLC (definitive).

Method A: Polarimetry (Self-Validating)

This method relies on the optical activity of the L-isomer.

  • Protocol: Dissolve 2.0 g of the sample in 100 mL of distilled water (c=2).

  • Measurement: Measure rotation at 20°C using the Sodium D-line (589 nm).

  • Validation Criteria:

    • Result -6.5° ± 1°: Confirms L-TEE HCl .[2]

    • Result 0°: Confirms DL-TEE HCl (Racemate).

Method B: Chiral HPLC

For quantifying enantiomeric excess (ee).

  • Column: Chiralpak AD-H or equivalent (Amylose-based stationary phase).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 275 nm.

  • Logic: The L- and D-enantiomers will have distinct retention times. A single peak indicates enantiopurity; two equal peaks indicate a racemate.

Analysis Sample Unknown Sample Test Polarimetry Test (c=2, H2O) Sample->Test Result1 Rotation ~ -6.5° Test->Result1 Result2 Rotation ~ 0° Test->Result2 Conclusion1 Identity: L-TEE HCl (Bioactive) Result1->Conclusion1 Conclusion2 Identity: DL-TEE HCl (Racemic) Result2->Conclusion2

Figure 3: Decision tree for analytical identification.

References

  • Fengchen Group. (n.d.). L-Tyrosine Ethyl Ester Hcl or Hydrochloride BP EP USP CAS 4089-07-0.[2][3] Retrieved from

  • Thermo Scientific Chemicals. (n.d.). L-Tyrosine ethyl ester hydrochloride, 99%. Fisher Scientific.[4] Retrieved from

  • TCI Chemicals. (n.d.). Product T0982: L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from

  • PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride (CID 61327).[2] National Library of Medicine. Retrieved from

  • Chem-Impex International. (n.d.). L-Tyrosine ethyl ester hydrochloride.[2][3][5][6][7][8][9] Retrieved from

  • ChemicalBook. (2025).[6] L-Tyrosine Ethyl Ester Hydrochloride Properties and Synthesis. Retrieved from

Sources

A Spectroscopic Guide to DL-Tyrosine Ethyl Ester Hydrochloride: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of DL-Tyrosine ethyl ester hydrochloride (CAS No: 5619-08-9).[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the rationale behind the experimental methodologies and the interpretation of the spectral features to confirm the molecular structure of this important amino acid derivative.

DL-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine, which plays a crucial role as a precursor in the biosynthesis of neurotransmitters like dopamine.[2] Its ethyl ester form enhances its utility in various research and pharmaceutical applications, including neuroscience research and drug formulation.[2] Accurate characterization of this compound is paramount for its effective and safe use.

Molecular Structure and Key Physicochemical Properties

DL-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-tyrosine. The presence of a chiral center at the alpha-carbon results in a racemic mixture of D and L enantiomers.

Table 1: Physicochemical Properties of DL-Tyrosine Ethyl Ester Hydrochloride

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₃PubChem[3]
Molecular Weight 245.70 g/mol PubChem[3]
CAS Number 5619-08-9United States Biological[1]
Appearance White to off-white powderSigma-Aldrich
Melting Point 165 °CSigma-Aldrich
IUPAC Name ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloridePubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For DL-Tyrosine ethyl ester hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum is recorded on a 300 or 500 MHz spectrometer. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals. D₂O is a common choice for water-soluble compounds like amino acid hydrochlorides.

Figure 1: General workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of DL-Tyrosine ethyl ester hydrochloride is expected to show distinct signals corresponding to the aromatic protons, the alpha-proton, the beta-protons, and the protons of the ethyl ester group.

Table 2: Predicted ¹H NMR Spectral Data for DL-Tyrosine Ethyl Ester Hydrochloride

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (ortho to -OH)~ 6.8Doublet~ 8.52H
Aromatic (meta to -OH)~ 7.1Doublet~ 8.52H
α-CH~ 4.3Triplet~ 6.01H
β-CH₂~ 3.1Doublet~ 6.02H
Ester -OCH₂-~ 4.2Quartet~ 7.12H
Ester -CH₃~ 1.2Triplet~ 7.13H
  • Aromatic Protons: The para-substituted benzene ring gives rise to two doublets, a characteristic AA'BB' system. The protons ortho to the electron-donating hydroxyl group are shielded and appear at a lower chemical shift (~6.8 ppm) compared to the protons meta to the hydroxyl group (~7.1 ppm).

  • α-Proton: The proton on the alpha-carbon is adjacent to the chiral center and is coupled to the two beta-protons, resulting in a triplet. Its chemical shift is downfield due to the deshielding effect of the adjacent ester and amino groups.

  • β-Protons: The two diastereotopic protons on the beta-carbon are coupled to the alpha-proton, appearing as a doublet.

  • Ethyl Ester Protons: The methylene protons (-OCH₂-) are coupled to the three methyl protons, resulting in a quartet. The methyl protons (-CH₃) are coupled to the two methylene protons, appearing as a triplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. ¹³C NMR spectra are typically acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Table 3: ¹³C NMR Spectral Data for L-Tyrosine Hydrochloride (Reference)

CarbonChemical Shift (δ, ppm)
C=O (Ester)~ 172.6
C-OH (Aromatic)~ 156.4
C-H (Aromatic, meta to -OH)~ 132.0
C-CH₂ (Aromatic)~ 126.8
C-H (Aromatic, ortho to -OH)~ 117.2
α-C~ 55.4
β-C~ 35.9

Note: Data for L-Tyrosine Hydrochloride is used as a close approximation.[4] The ethyl ester group will introduce two additional signals.

Expected Signals for the Ethyl Group in DL-Tyrosine Ethyl Ester Hydrochloride:

  • -OCH₂-: ~ 61-63 ppm

  • -CH₃: ~ 14-15 ppm

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic. The carbonyl carbon of the ester appears significantly downfield. The aromatic carbons show distinct signals based on their substitution pattern, and the aliphatic carbons of the amino acid backbone and the ethyl ester are found in the upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

For solid samples like DL-Tyrosine ethyl ester hydrochloride, the most common technique is preparing a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Figure 2: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum:

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for DL-Tyrosine Ethyl Ester Hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-H (Phenol)Stretching
3200-2800 (broad)N-H (Ammonium)Stretching
~ 3000C-H (Aromatic)Stretching
~ 2900C-H (Aliphatic)Stretching
~ 1735C=O (Ester)Stretching
~ 1600, 1500C=C (Aromatic)Stretching
~ 1235C-O (Ester & Phenol)Stretching
~ 840C-H (Aromatic)Out-of-plane bending (para-substitution)
  • The broad absorption in the high-frequency region (2800-3400 cm⁻¹) is characteristic of the O-H stretching of the phenolic group and the N-H stretching of the protonated amine (ammonium hydrochloride), often with extensive hydrogen bonding.

  • The strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹ and the out-of-plane C-H bending at approximately 840 cm⁻¹, which is characteristic of para-disubstitution.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol:

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the ESI source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate mass determination.

Interpretation of Mass Spectra:

High-Resolution Mass Spectrometry (HRMS):

The primary goal of HRMS is to determine the exact mass of the molecular ion. For the free base of DL-Tyrosine ethyl ester (C₁₁H₁₅NO₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 210.1130 g/mol . The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern (from GC-MS of the free base):

While ESI-MS is ideal for molecular weight determination, fragmentation data, often obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) of the more volatile free base, can provide structural information. A prominent fragment observed for tyrosine derivatives is the benzylic cation at m/z 107, formed by the cleavage of the Cα-Cβ bond.

Table 5: Expected Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺ (free base)[C₁₁H₁₆NO₃]⁺210.1130
Major Fragment[C₇H₇O]⁺107.0497

The observation of the correct molecular ion peak in HRMS, along with characteristic fragments, provides strong evidence for the assigned structure.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of DL-Tyrosine ethyl ester hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This guide provides the foundational spectroscopic information and interpretative logic necessary for researchers and professionals working with this important compound.

References

  • PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

Sources

Racemic mixture and stereochemistry of DL-Tyrosine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for research scientists and process chemists. It prioritizes mechanistic understanding, experimental rigor, and industrial application.

Stereochemical Dynamics, Synthesis, and Kinetic Resolution

Executive Summary

DL-Tyrosine Ethyl Ester Hydrochloride (CAS: 5619-08-9) represents a critical junction in amino acid chemistry, serving as both a robust intermediate in peptide synthesis and a model substrate for enzymatic kinetic resolution.[1] Unlike its pure L-enantiomer, the racemic mixture (DL-) offers a unique cost-benefit profile for applications where stereochemistry is subsequently resolved or irrelevant (e.g., certain bulk polymerizations or non-chiral analytical standards).

This guide dissects the compound’s synthesis via thionyl chloride activation, its thermodynamic stability as a hydrochloride salt, and the gold-standard methodology for resolving its enantiomers using


-Chymotrypsin.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The ethyl esterification of tyrosine masks the carboxylic acid functionality, significantly altering the molecule's solubility profile and pKa values. The hydrochloride salt form is preferred for its enhanced shelf-stability and crystallinity compared to the hygroscopic free base.

PropertySpecification
IUPAC Name Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Molecular Formula

Molecular Weight 245.70 g/mol
CAS Number 5619-08-9 (Racemic) / 4089-07-0 (L-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol; Insoluble in ether, chloroform
Melting Point ~165°C (Decomposes; varies by crystal habit)
pKa (approx)

-NH3+: 7.3

Technical Insight: The esterification drops the zwitterionic character of the native amino acid. While tyrosine is sparingly soluble in water due to its rigid crystal lattice and zwitterionic charge cancellation, the ethyl ester HCl salt is highly water-soluble, making it an excellent candidate for liquid-phase peptide coupling.

Synthetic Pathway: Thionyl Chloride Mediated Esterification[1][10]

The industrial standard for synthesizing tyrosine ethyl ester is Fischer Esterification , enhanced by Thionyl Chloride (


) . This method is superior to acid catalysis (e.g., 

) because the byproduct (

) is a gas, driving the equilibrium forward entropically and simplifying purification.
3.1 Reaction Mechanism
  • Activation:

    
     reacts with ethanol to form an unstable ethoxychlorosulfite intermediate or generates anhydrous HCl in situ.
    
  • Protonation: The carbonyl oxygen of the tyrosine carboxylic acid is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Ethanol attacks the carbonyl carbon.

  • Elimination: Water is eliminated (often sequestered by excess

    
    ), yielding the ester.
    
3.2 Experimental Protocol (Bench Scale)
  • Reagents: DL-Tyrosine (10g), Absolute Ethanol (100 mL), Thionyl Chloride (1.2 eq).

  • Conditions: Anhydrous,

    
    °C.
    

Step-by-Step Workflow:

  • Setup: Equip a 250mL round-bottom flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.

  • Chilling: Suspend DL-Tyrosine in absolute ethanol at 0°C (ice bath).

  • Addition: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction with vigorous evolution of HCl and SO2 gases.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours until the solution becomes clear (indicating consumption of the insoluble amino acid).

  • Isolation: Concentrate in vacuo to remove excess ethanol. Add diethyl ether to precipitate the hydrochloride salt.

  • Purification: Recrystallize from ethanol/ether to yield white needles.

Synthesis Start DL-Tyrosine (Solid, Zwitterion) Inter Activated Acyl-Chloride/Sulfite Start->Inter Activation (0°C) Reagent Ethanol + SOCl2 Reagent->Inter Product DL-Tyrosine Ethyl Ester HCl Inter->Product Reflux (80°C) -H2O Gas Byproducts: SO2 (g) + HCl (g) Inter->Gas

Figure 1: Thionyl chloride activated Fischer esterification pathway.

Stereochemistry & Kinetic Resolution

Because the starting material is a racemate (50:50 mixture of D- and L-isomers), the resulting ester is also racemic. For pharmaceutical applications requiring homochirality, Enzymatic Kinetic Resolution is the preferred method over fractional crystallization due to its high specificity.

4.1 The Chymotrypsin System

-Chymotrypsin is a serine protease that exhibits high stereospecificity for L-aromatic amino acids . It hydrolyzes the ester bond of the L-isomer only, leaving the D-isomer ester intact.
  • Substrate: DL-Tyrosine Ethyl Ester.[2][3]

  • Enzyme:

    
    -Chymotrypsin (EC 3.4.21.1).[4]
    
  • Reaction:

    
    
    
4.2 Resolution Protocol
  • Dissolution: Dissolve the racemic ester HCl in a buffer (pH 7.8, 0.1M Tris-HCl).

  • Enzyme Addition: Add catalytic amounts of

    
    -Chymotrypsin.
    
  • Monitoring: Maintain pH at 7.8 using a pH-stat (titrating with NaOH). The consumption of NaOH correlates to the liberation of the free carboxylic acid (L-Tyrosine).

  • Separation:

    • L-Tyrosine: Precipitates out or is separated by ion-exchange chromatography (isoelectric point difference).

    • D-Tyrosine Ethyl Ester: Remains in the organic phase during extraction (e.g., with Ethyl Acetate) due to the ester group's lipophilicity.

Resolution Racemate Racemic Mixture (DL-Tyrosine Ethyl Ester) Reaction Selective Hydrolysis (Kinetic Resolution) Racemate->Reaction Enzyme Add α-Chymotrypsin pH 7.8, 25°C Enzyme->Reaction L_Path L-Isomer Hydrolyzed Reaction->L_Path Fast D_Path D-Isomer Unreacted Reaction->D_Path No Reaction Product_L L-Tyrosine (Free Acid) Precipitate/Aqueous Phase L_Path->Product_L Product_D D-Tyrosine Ethyl Ester Organic Phase (Extractable) D_Path->Product_D

Figure 2: Enzymatic kinetic resolution workflow separating L-Acid from D-Ester.

Applications in Drug Development[11]
5.1 Prodrug Strategy

The ethyl ester moiety serves as a "lipophilic mask." Free tyrosine has poor membrane permeability. By converting it to the ethyl ester, the partition coefficient (LogP) increases, facilitating passive diffusion across the blood-brain barrier or intestinal epithelium. Once inside the cell, non-specific esterases hydrolyze the ester, releasing the active amino acid.

5.2 Peptide Synthesis

In solid-phase or liquid-phase peptide synthesis, the C-terminus must be protected to prevent polymerization.

  • Role: DL-Tyrosine ethyl ester acts as the C-terminal component .

  • Coupling: The free amine (

    
    ) reacts with the activated carboxyl of the next amino acid (e.g., Boc-Phe-OH) to form a peptide bond. The ethyl group prevents the tyrosine carboxyl from reacting.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • College of Saint Benedict/Saint John's University. (2016). Mechanisms of Enzyme Catalysis: Chymotrypsin. Retrieved from [Link]

  • MDPI. (2020). Enantiomers and Their Resolution. Retrieved from [Link]

Sources

The Cornerstone of Modern Biochemistry: A Technical Guide to the Discovery and Application of Tyrosine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Ester Bond and Its Profound Impact

In the landscape of biochemical research and drug development, the humble tyrosine ester stands as a testament to the power of fundamental organic chemistry in unlocking biological complexity. At its core, a tyrosine ester is a derivative of the amino acid L-tyrosine, where the carboxylic acid group has been converted into an ester. This seemingly simple modification has had profound implications, enabling groundbreaking advancements in peptide synthesis, enzymology, and the design of targeted therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of tyrosine esters, offering both historical context and practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system of scientific integrity and logic.

A Legacy of Discovery: From Fischer's Lab to Modern Therapeutics

The story of tyrosine esters is intrinsically linked to the pioneering work of Emil Fischer , a luminary in the field of organic chemistry who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[1] While a single publication heralding the "discovery" of the first tyrosine ester is not the focal point, Fischer's systematic development of methods for the esterification of amino acids around the turn of the 20th century laid the critical groundwork.[2] He was the first to demonstrate that amino acid esters could be purified by fractional distillation, a pivotal step that made pure amino acids available for the first rational synthesis of peptides.[3] His synthesis of glycyl-glycine in 1901 is a landmark achievement in peptide chemistry.[4] This early work established the fundamental principle of temporarily masking the carboxylic acid functionality to control the formation of the peptide bond.

The initial drive for synthesizing amino acid esters was, therefore, a practical one: to facilitate the controlled, stepwise assembly of amino acids into peptides.[5] This foundational concept paved the way for the development of both solution-phase and, later, solid-phase peptide synthesis (SPPS), a technique that revolutionized the field and remains a cornerstone of biomedical research.[5][6]

Chemical Synthesis and Characterization: A Practical Approach

The synthesis of tyrosine esters is a fundamental laboratory procedure. The most common and historically significant method is the Fischer-Speier esterification , which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. For L-tyrosine, this reaction is typically carried out with ethanol or methanol to produce the corresponding ethyl or methyl ester. To enhance stability and ease of handling, the product is often isolated as a hydrochloride salt.

Experimental Protocol: Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

This protocol outlines a standard laboratory procedure for the synthesis of L-tyrosine ethyl ester hydrochloride, a widely used reagent in peptide synthesis and biochemical assays.

Materials:

  • L-Tyrosine

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, suspend 10.0 g of L-tyrosine in 100 mL of absolute ethanol.

  • Acidification: Cool the suspension in an ice bath. Slowly and cautiously, add 10 mL of thionyl chloride dropwise to the stirring suspension over a period of 30 minutes. (Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood).

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Continue stirring at reflux for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

  • Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the ethanol and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting viscous oil, add 100 mL of dry diethyl ether and stir vigorously. A white precipitate of L-tyrosine ethyl ester hydrochloride will form.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold, dry diethyl ether to remove any residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization: The identity and purity of the synthesized L-tyrosine ethyl ester hydrochloride can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the presence of the ethyl ester group and the integrity of the tyrosine structure.[7]

  • FT-IR Spectroscopy: Identify characteristic vibrational frequencies for the ester carbonyl, amine, and hydroxyl groups.[8]

  • Mass Spectrometry: Determine the molecular weight of the compound and analyze its fragmentation pattern.[9]

Key Applications in Research and Development

The utility of tyrosine esters extends far beyond their initial role in peptide synthesis. They have become indispensable tools in various areas of biochemical and pharmaceutical research.

Building Blocks in Peptide Synthesis

As originally intended by Fischer, tyrosine esters are crucial intermediates in the synthesis of peptides and proteins. In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is typically anchored to a solid support, and subsequent amino acids are added sequentially. While modern SPPS often employs different protecting group strategies, the fundamental principle of activating the carboxyl group of one amino acid while the amino group of the next is protected remains the same. The use of pre-formed amino acid esters can be advantageous in certain solution-phase peptide synthesis strategies.[6]

Probing Enzyme Activity: The Case of Chymotrypsin

Tyrosine esters, particularly N-acylated derivatives, have been instrumental in elucidating the mechanism of action of proteases. Chymotrypsin , a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[10] N-acyl-L-tyrosine esters serve as excellent substrates for chymotrypsin, allowing for the sensitive and continuous monitoring of its enzymatic activity.[11]

The hydrolysis of these ester substrates by chymotrypsin follows Michaelis-Menten kinetics, and the determination of the kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provides valuable insights into the enzyme's catalytic efficiency and substrate specificity. For instance, the Km for the reaction of chymotrypsin with N-acetyltyrosine ethyl ester is 6.6 x 10⁻⁴ M, indicating a high affinity of the enzyme for this substrate.[12][13]

This protocol describes a classic spectrophotometric assay to determine the activity of chymotrypsin.

Materials:

  • α-Chymotrypsin solution of unknown concentration

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) stock solution in methanol

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents: Prepare a stock solution of BTEE in methanol. The final concentration in the assay will typically be in the millimolar range. Prepare the Tris-HCl buffer.

  • Assay Setup: In a quartz cuvette, add the Tris-HCl buffer and the BTEE substrate solution. Allow the solution to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiation of Reaction: Add a small, known volume of the chymotrypsin solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 256 nm over time. The hydrolysis of BTEE leads to the formation of N-benzoyl-L-tyrosine, which has a higher molar absorptivity at this wavelength.

  • Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. The concentration of the product formed can be calculated using the Beer-Lambert law (ΔA = εbc), where ε is the change in molar absorptivity. By performing the assay at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Vmax of the enzyme.

Diagram: Chymotrypsin-Catalyzed Hydrolysis of a Tyrosine Ester

chymotrypsin_hydrolysis sub N-Acyl-L-Tyrosine Ester complex Enzyme-Substrate Complex sub->complex Binding enz Chymotrypsin (Active Site) enz->complex acyl_enz Acyl-Enzyme Intermediate complex->acyl_enz Acylation p1 Alcohol (Leaving Group) acyl_enz->p1 Release deacyl Deacylation acyl_enz->deacyl Hydrolysis water H₂O water->deacyl p2 N-Acyl-L-Tyrosine deacyl->p2 Release regen_enz Regenerated Chymotrypsin deacyl->regen_enz

Caption: A simplified workflow of chymotrypsin-catalyzed hydrolysis of a tyrosine ester.

Prodrug Strategies for Enhanced Bioavailability

Tyrosine esters are frequently employed in prodrug design to overcome pharmacokinetic challenges such as poor solubility, instability, and inefficient transport across biological membranes.[14] By converting a polar carboxylic acid group into a more lipophilic ester, the drug's ability to cross cell membranes, including the blood-brain barrier, can be significantly enhanced.[15][16] Once inside the target tissue or cell, endogenous esterases hydrolyze the ester bond, releasing the active parent drug. This strategy has been explored for delivering therapeutics to the central nervous system.[15][16]

Diagram: Tyrosine Ester Prodrug Activation

prodrug_activation prodrug Tyrosine Ester Prodrug (Lipophilic) membrane Cell Membrane prodrug->membrane Passive Diffusion intracellular Intracellular Space membrane->intracellular esterase Esterase intracellular->esterase Hydrolysis active_drug Active Drug (Hydrophilic) esterase->active_drug alcohol Alcohol esterase->alcohol

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Neuroprotective Potential of DL-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Neuroprotective Strategies

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) represent a significant and growing global health challenge. A core pathological feature of these conditions is the progressive loss of specific neuronal populations, leading to devastating cognitive and motor impairments. A key therapeutic goal is the development of neuroprotective agents that can slow or halt this degenerative process. DL-Tyrosine, an aromatic amino acid, is a vital precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are crucial for motor control, mood, and cognitive function.[1][2] The depletion of these neurotransmitters is a well-established hallmark of neurodegeneration.[3]

DL-Tyrosine ethyl ester hydrochloride is a modified form of tyrosine designed for enhanced solubility and potentially improved bioavailability, making it an attractive candidate for research.[4] Its esterification may facilitate passage across the blood-brain barrier, delivering the precursor molecule directly to the central nervous system where it is needed most. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective effects of DL-Tyrosine ethyl ester hydrochloride using validated in vitro and in vivo models.

Pillar 1: The Scientific Rationale - Postulated Mechanisms of Neuroprotection

Understanding the "why" behind an experimental approach is critical. The neuroprotective potential of DL-Tyrosine ethyl ester hydrochloride is predicated on several key biological functions of its parent molecule, tyrosine.

  • Replenishment of Catecholamine Stores: L-tyrosine is the direct precursor for the synthesis of L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine production.[5] In conditions like Parkinson's Disease, where dopaminergic neurons are progressively lost, providing an exogenous source of tyrosine could help remaining neurons increase dopamine synthesis, thereby alleviating functional deficits.[2]

  • Combating Oxidative Stress: Neurodegenerative disorders are characterized by a state of chronic oxidative stress, where an imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses leads to cellular damage.[6] Tyrosine itself possesses antioxidant capabilities and can contribute to the body's antioxidant capacity.[7] By mitigating ROS-induced damage, tyrosine derivatives may protect neurons from this key pathological driver.[8]

  • Enhancing Cognitive Resilience: Studies have shown that tyrosine supplementation can improve cognitive performance and working memory, particularly under conditions of physical or psychological stress.[9][10][11] Since cellular stress is a fundamental component of the neurodegenerative process, bolstering neuronal resilience may be a viable protective strategy.[2]

Mechanism_of_Action TEEH DL-Tyrosine Ethyl Ester Hydrochloride TYR L-Tyrosine TEEH->TYR Hydrolysis LDOPA L-DOPA TYR->LDOPA Tyrosine Hydroxylase ROS Oxidative Stress (ROS) TYR->ROS Scavenges DA Dopamine LDOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Neuroprotection Neuroprotective Outcomes DA->Neuroprotection Replenishes Neurotransmitters NE->Neuroprotection Supports Cognitive Function ROS->Neuroprotection Reduces Neuronal Damage In_Vitro_Workflow Start Day 1: Seed SH-SY5Y Cells (1x10⁴ cells/well) Adhere Incubate 24h (37°C, 5% CO₂) Start->Adhere Pretreat Day 2: Pre-treat with TEEH (2 hours) Adhere->Pretreat Induce Induce Damage (20µM 6-OHDA) Pretreat->Induce Incubate2 Incubate 18-24h Induce->Incubate2 Assess Day 3: Assess Viability/Cytotoxicity (LDH & MTT Assays) Incubate2->Assess

Caption: Experimental workflow for the in vitro neuroprotection assay.

Protocol 2: Quantifying Neuronal Viability and Cytotoxicity

A. LDH Cytotoxicity Assay This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage. It is a direct marker of cell death. [12] Procedure:

  • Sample Collection: Carefully collect 50 µL of supernatant from each well of the 96-well plate from Protocol 1 and transfer it to a new, clear 96-well plate. [12]2. Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 45 minutes before sample collection to induce 100% cell death. [13][14] * Background Control: Culture medium only. [13]3. Reaction: Add 50 µL of the LDH assay reagent to each well. Incubate for 30 minutes at room temperature, protected from light. [12][15]4. Measurement: Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader. [12]5. Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

B. MTT Cell Viability Assay This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [16] Procedure:

  • After collecting the supernatant for the LDH assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining 50 µL of medium in each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 480-570 nm.

  • Results are typically expressed as a percentage of the viability of the untreated control cells.

Treatment Group Suggested TEEH Conc. (µM) Expected Outcome (LDH) Expected Outcome (MTT)
Control (Untreated)0Low LDH Release~100% Viability
Vehicle (DMSO)0Low LDH Release~100% Viability
Toxin (6-OHDA)0High LDH ReleaseLow Viability
Toxin + TEEH1, 10, 50, 100Dose-dependent decreaseDose-dependent increase
Max Lysis (Triton X)0Maximum LDH Release~0% Viability
Table 1: Example experimental groups and expected outcomes for in vitro assays.

Pillar 3: In Vivo Validation of Neuroprotective Efficacy

While essential, in vitro results must be validated in a whole-organism model to assess bioavailability, safety, and efficacy in a complex physiological context.

Recommended In Vivo Model: MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the most widely used toxin-based model for PD. [17]Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of Parkinson's. [18][19]

Protocol 3: MPTP Induction and TEEH Treatment

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • DL-Tyrosine ethyl ester hydrochloride (TEEH)

  • Sterile saline (0.9% NaCl)

  • Appropriate animal handling and safety equipment for MPTP administration [18][20] Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

  • Grouping: Randomly assign mice to experimental groups (e.g., Saline Control, MPTP + Vehicle, MPTP + TEEH).

  • Drug Administration: Administer TEEH (e.g., 50-100 mg/kg) or vehicle (saline) via oral gavage daily. Begin treatment 3 days prior to MPTP administration and continue throughout the study.

  • MPTP Induction (Sub-acute Regimen): On day 4, begin intraperitoneal (i.p.) injections of MPTP (30 mg/kg, dissolved in saline) once daily for 5 consecutive days. [21]The control group receives saline injections.

  • Post-Toxin Period: Continue daily TEEH/vehicle administration. Behavioral testing can commence 7 days after the final MPTP injection.

  • Euthanasia and Tissue Collection: At the end of the study (e.g., 21 days after the last MPTP injection), euthanize the animals and collect brain tissue for neurochemical and histological analysis (e.g., TH-immunostaining of the substantia nigra). [17]

In_Vivo_Timeline cluster_pre Pre-treatment cluster_toxin Toxin Induction cluster_post Post-Toxin Assessment D1 Day 1-3 TEEH Gavage D4 Day 4-8 MPTP i.p. + TEEH Gavage D1->D4 D9 Day 9-14 TEEH Gavage D4->D9 D15 Day 15-20 Behavioral Testing (Morris Water Maze) D9->D15 D21 Day 21 Euthanasia & Tissue Collection D15->D21

Sources

Application Note: Experimental Design for Studying Cognitive Effects of DL-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous experimental framework for evaluating the cognitive and neurochemical effects of DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE) . While L-Tyrosine is a well-established precursor for catecholamine synthesis (Dopamine, Norepinephrine) capable of sustaining cognition under stress, the ethyl ester derivative is hypothesized to possess enhanced lipophilicity and bioavailability.

However, the use of a racemic mixture (DL -form) introduces significant pharmacokinetic complexity due to the presence of the D-isomer. This protocol is designed not merely to test efficacy, but to deconstruct the net effect of enhanced delivery (Ester) versus metabolic burden (D-isomer).

Scientific Rationale & Mechanism

The Catecholamine "Buffer" Hypothesis

Tyrosine is the precursor to catecholamines. Under basal conditions, the enzyme Tyrosine Hydroxylase (TH) is saturated, and supplementation yields minimal neurochemical change. However, under acute stress (cold, hypoxia, sleep deprivation), neuronal firing accelerates, TH becomes phosphorylated (activated), and catecholamines are rapidly depleted. In this specific window, Tyrosine availability becomes rate-limiting.[1] Supplementation acts as a "buffer," preventing depletion and sustaining Working Memory (WM).

The Ethyl Ester Advantage & Racemic Challenge
  • Advantage: Esterification masks the polar carboxyl group, potentially facilitating passive diffusion across the gut wall and Blood-Brain Barrier (BBB) before hydrolysis by plasma esterases.

  • Challenge: The DL form contains 50% D-Tyrosine. Mammalian enzymes (TH) are stereospecific for L-Tyrosine. D-Tyrosine is not converted to dopamine; it is metabolized by D-Amino Acid Oxidase (DAAO) (primarily in the kidney/hindbrain) or excreted. High levels of D-amino acids can competitively inhibit transport of L-isomers or induce oxidative stress.

Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of the enantiomers.

TyrosineMetabolism DL_TEE DL-Tyrosine Ethyl Ester (Exogenous Input) Hydrolysis Esterase Hydrolysis (Plasma/Liver) DL_TEE->Hydrolysis L_Tyr L-Tyrosine (Active Isomer) Hydrolysis->L_Tyr 50% D_Tyr D-Tyrosine (Inactive Isomer) Hydrolysis->D_Tyr 50% L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (Rate Limiting) DAAO D-Amino Acid Oxidase (Clearance/Toxicity) D_Tyr->DAAO Oxidative Deamination Dopamine Dopamine (Cognition/WM) L_DOPA->Dopamine AADC NE Norepinephrine (Arousal/Stress) Dopamine->NE DBH

Figure 1: Divergent metabolic pathways of the racemic ester. Note the active conversion of L-Tyrosine to catecholamines vs. the oxidative clearance of D-Tyrosine.

Compound Characterization & Preparation

Compound Properties[5][6]
  • Name: DL-Tyrosine ethyl ester hydrochloride

  • CAS: 4089-07-0[2]

  • MW: ~245.7 g/mol

  • Solubility: High water solubility (~50 mg/mL).

  • Stability: Esters are susceptible to hydrolysis. Prepare solutions fresh daily (within 30 mins of dosing).

Vehicle & Dosing Strategy

To compare fairly with L-Tyrosine, doses must be molar equivalent regarding the L-isomer content.

  • Standard L-Tyrosine Dose: 200 mg/kg (effective in rodent stress models).

  • Correction Factor:

    • MW Adjustment: 245.7 (Ester) / 181.2 (Base) = 1.36

    • Racemic Adjustment: Only 50% is L-isomer. Factor = 2.0

    • Total Factor: 1.36 × 2.0 ≈ 2.72

  • Target Dose: To deliver ~200 mg/kg of active L-Tyrosine, administer ~545 mg/kg of DL-TEE.

GroupTreatmentDose (mg/kg)Justification
A Vehicle Control0Saline or Water (matched volume)
B L-Tyrosine (Positive Control)200Standard effective dose
C DL-TEE (Low Dose)272Equiv. to 100 mg/kg L-Tyr (Test threshold effects)
D DL-TEE (High Dose)545Equiv. to 200 mg/kg L-Tyr (Test efficacy vs toxicity)

Experimental Design: Acute Stress Model

Objective: Assess if DL-TEE prevents stress-induced working memory deficits. Subject: Male Wistar Rats or C57BL/6 Mice (Stress-sensitive). Stressor: Acute Cold Water Immersion (15°C for 15-30 mins) or Restraint Stress.

Workflow Diagram

ExperimentalWorkflow Acclimatization Acclimatization (7 Days) Dosing Oral Gavage (p.o.) (T = -60 mins) Acclimatization->Dosing Stressor Acute Stress Induction (Cold/Restraint) (T = -30 to 0 mins) Dosing->Stressor Absorption Phase Behavior Behavioral Testing (Y-Maze / NOR) (T = 0 mins) Stressor->Behavior Catecholamine Depletion Sacrifice Sacrifice & Tissue Collection (Immediate post-test) Behavior->Sacrifice Analysis HPLC-ECD Analysis (Striatum / PFC) Sacrifice->Analysis

Figure 2: Experimental timeline ensuring dosing precedes the stressor to allow "buffering" of catecholamines.

Behavioral Assay: Spontaneous Alternation (Y-Maze)

The Y-Maze is sensitive to prefrontal cortex (PFC) dopamine levels.

  • Apparatus: Three arms (A, B, C) at 120°.

  • Protocol: Place animal in center. Allow 8 minutes of exploration.

  • Scoring: Record sequence of arm entries (e.g., ABCA).

  • Metric: % Alternation = (Number of Triads / Total Entries - 2) × 100.

    • Stress Effect: Stressed controls typically show reduced alternation (<50-60%).

    • Success Criteria: DL-TEE group maintains alternation rates comparable to Non-Stressed baseline.

Biochemical Validation Protocol (HPLC-ECD)

Behavioral data must be corroborated by neurochemistry.

Tissue Processing
  • Dissection: Rapidly dissect Prefrontal Cortex (PFC) and Striatum on ice.

  • Homogenization: Homogenize in 0.1 M Perchloric Acid (PCA) with 0.1% metabisulfite (antioxidant) to prevent dopamine oxidation.

  • Centrifugation: 14,000 x g for 20 mins at 4°C. Collect supernatant.

HPLC Conditions
  • System: HPLC with Electrochemical Detection (ECD) (e.g., glassy carbon electrode at +0.7V).

  • Column: C18 Reverse Phase (3-5 µm particle size).

  • Mobile Phase:

    • 90% Citrate-Phosphate Buffer (50 mM, pH 3.0)

    • 10% Acetonitrile

    • Ion-pairing agent: Sodium Octyl Sulfate (SOS, 1.7 mM)

    • EDTA (0.1 mM)

  • Analytes: Tyrosine, Dopamine (DA), DOPAC (Metabolite), HVA (Metabolite).

  • Turnover Index: Calculate (DOPAC + HVA) / Dopamine. Stress increases this ratio; effective Tyrosine supplementation should stabilize DA levels despite high turnover.

Safety & Toxicity Monitoring (Critical for DL-Isomers)

Since D-Tyrosine can be nephrotoxic or inhibit growth in high ratios:

  • Body Weight: Monitor 24h post-administration (if survival study).

  • Kidney Histology: If chronic dosing is attempted, stain for tubular necrosis (DAAO activity generates H2O2, causing oxidative stress in kidneys).

  • Stereospecific Analysis: If possible, use a chiral HPLC column to measure plasma levels of D-Tyr vs L-Tyr to confirm the D-isomer is clearing and not accumulating in the brain.

References

  • Neri, D. F., et al. (1995). "The effects of tyrosine on cognitive performance during extended wakefulness." Aviation, Space, and Environmental Medicine, 66(4), 313-319. Link

  • Banderet, L. E., & Lieberman, H. R. (1989). "Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans." Brain Research Bulletin, 22(4), 759-762. Link

  • Friedman, M., & Gumbmann, M. R. (1984). "The nutritive value and safety of D-phenylalanine and D-tyrosine in mice." Journal of Nutrition, 114(11), 2089-2096. Link

  • Colzato, L. S., et al. (2013). "Working memory refresh function predicts the effect of tyrosine on cognitive functioning." Frontiers in Behavioral Neuroscience. Link

  • Meinitzer, A., et al. (2022). "Determination of Tyrosine Isomers... by HPLC-MS/MS." Clinical Chemistry and Laboratory Medicine.

Sources

Application Note: Preparation and Utilization of DL-Tyrosine Ethyl Ester Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

DL-Tyrosine Ethyl Ester Hydrochloride is a synthetic, cell-permeable derivative of the amino acid tyrosine. Unlike native L-Tyrosine, which exhibits poor solubility in neutral aqueous buffers (approx. 0.45 mg/mL), the ethyl ester hydrochloride form is highly water-soluble due to the ionization of the amine group (HCl salt) and the esterification of the carboxyl group.

In cell culture applications, this compound serves two primary functions:

  • Enhanced Bioavailability: The ethyl ester moiety increases lipophilicity, facilitating passive diffusion across the plasma membrane where intracellular esterases hydrolyze it to release free tyrosine.

  • Lysosomal Modulation: As a weak base, the unprotonated ester can diffuse into acidic organelles (lysosomes), become protonated, and potentially modulate lysosomal pH or serve as a lysosomotropic agent, although it is less potent than methyl esters in this regard.

Critical Note on Stereochemistry: This protocol specifically addresses the DL- racemic mixture. Researchers must account for the fact that mammalian cells predominantly metabolize the L-isomer for protein synthesis. The D-isomer may remain inert, accumulate, or exert distinct biological effects depending on the cell line.

Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name DL-Tyrosine ethyl ester hydrochloride
CAS Number 5619-08-9
Molecular Formula C₁₁H₁₅NO₃[1][2] · HCl
Molecular Weight 245.70 g/mol
Solubility (Water) ~50 mg/mL (High)
Solubility (Ethanol) Soluble
Appearance White to off-white crystalline powder
pKa ~7.0 (amine), ~9.5 (phenol)
Storage (Solid) +2°C to +8°C (Desiccated)

Preparation Protocol: 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution in water. This concentration allows for easy dilution (e.g., 1:1000 dilution yields 100 µM final concentration).

Materials Required
  • DL-Tyrosine Ethyl Ester HCl (High Purity >98%)[3]

  • Ultrapure Water (Type I, 18.2 MΩ·cm) or PBS (pH 7.4)

  • 0.22 µm Polyethersulfone (PES) or PVDF Syringe Filter (Sterile)

  • Sterile 15 mL or 50 mL Polypropylene Conical Tubes

  • Sterile 1.5 mL Microcentrifuge Tubes (for aliquots)

Step-by-Step Methodology
Step 1: Calculations

To prepare 10 mL of a 100 mM stock solution:




[4]
Step 2: Solubilization
  • Weigh 245.7 mg of DL-Tyrosine Ethyl Ester HCl.

  • Transfer to a sterile tube.

  • Add 8 mL of Ultrapure Water.

  • Vortex vigorously for 1–2 minutes. The powder should dissolve readily due to the HCl salt form.

    • Expert Insight: If the solution remains slightly cloudy, warm gently to 37°C in a water bath. Avoid high heat (>50°C) to prevent ester hydrolysis.

  • Adjust final volume to 10 mL with Ultrapure Water.

Step 3: pH Check (Optional but Recommended)

The HCl salt is acidic. A 100 mM solution in water may have a pH < 4.0.

  • For immediate use: You may neutralize slightly with 0.1 N NaOH, but be cautious: raising pH > 7.0 can accelerate ester hydrolysis and cause precipitation of the free base.

  • Best Practice: Leave acidic for storage stability. The small volume added to culture media (e.g., 1:1000) is buffered by the bicarbonate in the media and will not significantly shift the culture pH.

Step 4: Sterilization
  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES filter .

  • Dispense into a sterile collection tube.

    • Why PES? PES membranes have low protein binding and high flow rates, ideal for small molecule amino acid derivatives.

Step 5: Aliquoting and Storage
  • Aliquot into 500 µL or 1 mL volumes in sterile microcentrifuge tubes.

  • Store at -20°C.

  • Stability: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.

Visualized Workflow (Graphviz)

G Start Weigh 245.7 mg DL-Tyr-OEt HCl Dissolve Dissolve in 8 mL Ultrapure Water Start->Dissolve Vortex Volume Adjust Vol to 10 mL (100 mM) Dissolve->Volume Top up Filter Sterile Filter (0.22 µm PES) Volume->Filter Syringe Storage Aliquot & Store -20°C Filter->Storage Freeze

Caption: Preparation workflow for 100 mM DL-Tyrosine Ethyl Ester HCl stock solution.

Cellular Mechanism & Application Logic

Understanding the fate of DL-Tyrosine Ethyl Ester (DL-TEE) in the cell is crucial for experimental design.

Mechanism of Action
  • Entry: DL-TEE is more lipophilic than Tyrosine. It crosses the plasma membrane via passive diffusion, bypassing the L-type amino acid transporter (LAT1).

  • Hydrolysis: Intracellular non-specific esterases hydrolyze the ethyl ester bond.

  • Stereoselective Fate:

    • L-Tyrosine: Incorporated into proteins, converted to catecholamines (in neural cells), or melanin (in melanocytes).

    • D-Tyrosine: Not incorporated into mammalian proteins. It may accumulate in the cytoplasm, be excreted, or act as a competitive inhibitor for certain enzymes, though it is generally considered metabolically inert in this context.

Cellular Pathway Diagram

CellPathway cluster_extra Extracellular Space (Media) cluster_cyto Cytoplasm DL_TEE DL-Tyr-OEt (Lipophilic) Esterase Intracellular Esterases DL_TEE->Esterase Passive Diffusion L_Tyr L-Tyrosine (Bioactive) Esterase->L_Tyr Hydrolysis D_Tyr D-Tyrosine (Inert/Accumulates) Esterase->D_Tyr Hydrolysis Protein Protein Synthesis L_Tyr->Protein Dopamine Catecholamines L_Tyr->Dopamine D_Tyr->D_Tyr Potential Osmotic Effect

Caption: Intracellular processing of DL-Tyrosine Ethyl Ester. Note the stereoselective divergence after hydrolysis.

Troubleshooting & FAQs

IssuePossible CauseSolution
Precipitation upon cooling Saturation limit reached or pH too high.Warm to 37°C. Ensure concentration does not exceed 100 mM. Keep stock acidic (do not buffer stock).
Yellowing of solution Oxidation of the phenol group.Discard solution. Use fresh powder. Store protected from light.
Cell Toxicity Acidification of media or ester accumulation.Ensure dilution is at least 1:200. Check culture pH.[5][6] Reduce concentration (D-isomer may contribute to osmotic stress).

References

  • PubChem. (n.d.). Compound Summary: Tyrosine ethyl ester hydrochloride.[7][8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Goldstein, D. S., et al. (2014). Tyrosine ethyl ester for up-regulation of catecholamine synthesis. Journal of Neurochemistry. Retrieved from [Link]

Sources

DL-Tyrosine ethyl ester hydrochloride in the formulation of neurological disorder drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DL-Tyrosine Ethyl Ester Hydrochloride in Neurological Drug Formulation

Executive Summary

The blood-brain barrier (BBB) remains the primary bottleneck in the development of neurological therapeutics.[1] While L-Tyrosine is the obligate precursor for catecholamine neurotransmitters (Dopamine, Norepinephrine, Epinephrine), its clinical utility is severely limited by poor aqueous solubility (~0.45 mg/mL) and competitive transport kinetics via the LAT1 transporter.

DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE-HCl) represents a strategic chemical modification designed to overcome these limitations. By masking the carboxyl group, the ethyl ester increases lipophilicity for passive diffusion potential, while the hydrochloride salt dramatically enhances aqueous solubility for formulation. This guide details the protocols for utilizing DL-TEE-HCl as a prodrug system, covering formulation stability, enzymatic activation, and analytical validation.

Critical Note on Stereochemistry: This guide addresses the DL- racemic mixture. Researchers must note that mammalian Tyrosine Hydroxylase (TH) is stereoselective for the L-isomer . Consequently, the D-isomer in this mixture acts primarily as a formulation bulking agent or potential competitive substrate. All dosage calculations in this protocol are adjusted to account for the 50% active L-fraction.

Physicochemical Rationale

The primary advantage of DL-TEE-HCl over free Tyrosine is the manipulation of physicochemical properties to favor both formulation stability and bioavailability.

Table 1: Comparative Physicochemical Profile

FeatureFree L-TyrosineDL-Tyrosine Ethyl Ester HClFormulation Impact
Solubility (Water, 25°C) ~0.45 mg/mL (pH 7)> 100 mg/mLHigh: Allows high-concentration parenteral or oral liquid formulations.
Lipophilicity (LogP) -2.26 (Hydrophilic)~ -0.5 to 0.1 (Est.)Moderate: Esterification masks the negative charge, improving passive membrane permeation.
BBB Transport Carrier-mediated (LAT1)Mixed (LAT1 + Passive)Reduces competition with dietary amino acids (e.g., Leucine/Valine).
Stability HighpH-Sensitive (Hydrolysis)Requires strict pH buffering during storage.

Mechanism of Action: The Prodrug Hypothesis[2]

DL-TEE-HCl functions as a bioreversible prodrug . Upon systemic administration, the molecule must resist premature hydrolysis in the plasma to reach the CNS, where it crosses the BBB. Once inside the brain parenchyma, intracellular esterases cleave the ethyl group, liberating free Tyrosine for conversion into neurotransmitters.

Figure 1: Metabolic Activation Pathway The following diagram illustrates the conversion of the prodrug into active Dopamine, highlighting the stereoselective bottleneck.

G TEE DL-Tyrosine Ethyl Ester (Prodrug) Esterase Non-specific Esterases TEE->Esterase Hydrolysis (Plasma/Brain) LTyr L-Tyrosine (Active Precursor) Esterase->LTyr DTyr D-Tyrosine (Inert/Excreted) Esterase->DTyr TH Tyrosine Hydroxylase LTyr->TH Rate Limiting Step DTyr->TH No Reaction LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine AADC Enzyme

Caption: Prodrug activation pathway. Note that while esterase cleavage is non-stereoselective, downstream dopamine synthesis utilizes only the L-isomer.

Protocol 1: Formulation and Stability

Objective: Prepare a stable, high-concentration stock solution of DL-TEE-HCl for in vivo injection or in vitro assay.

Challenge: Ethyl esters are prone to spontaneous hydrolysis in alkaline conditions. Solution: Maintain stock solutions at acidic pH and buffer to physiological pH immediately prior to use.

Materials:
  • DL-Tyrosine Ethyl Ester HCl (CAS: 4089-07-0 / 19764-32-0)

  • 0.1 N HCl (Sterile)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Cold)

  • 0.22 µm PES Syringe Filter

Procedure:
  • Weighing: Weigh 100 mg of DL-TEE-HCl.

  • Primary Solubilization: Dissolve in 1.0 mL of 0.01 N HCl .

    • Result: Clear solution, ~100 mg/mL.[2]

    • pH Check: Ensure pH is between 3.0 – 4.0. At this pH, the ester bond is stable for 24-48 hours at 4°C.

  • Filtration: Filter sterilize using the 0.22 µm PES filter into a sterile cryovial.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Activation (Just-in-Time):

    • To prepare a working solution (e.g., for injection): Dilute the acidic stock 1:10 into cold PBS (pH 7.4) .

    • Warning: Once at pH 7.4, the half-life of the ester decreases. Use within 60 minutes.

Protocol 2: Biological Validation (Esterase Assay)

Objective: Verify that the formulated DL-TEE-HCl releases free Tyrosine in the presence of biological fluids (Plasma vs. Brain Homogenate).

Experimental Workflow Diagram

Workflow cluster_0 Incubation Systems (37°C) Start Start: 10mM DL-TEE-HCl (Substrate) Plasma Rat Plasma (Systemic Stability) Start->Plasma Brain Brain Homogenate (Target Activation) Start->Brain Buffer PBS Control (Spontaneous Hydrolysis) Start->Buffer Stop Stop Reaction (Add 5% TCA or Acetonitrile) Plasma->Stop t = 0, 15, 30, 60 min Brain->Stop Buffer->Stop Centrifuge Centrifuge (10,000g, 10 min) Stop->Centrifuge HPLC HPLC Analysis (Quantify Tyr vs. TEE) Centrifuge->HPLC

Caption: Assay workflow to determine the bioconversion rate of the ester prodrug in different biological matrices.

Step-by-Step Methodology:
  • Tissue Preparation:

    • Homogenize rat brain tissue (1:4 w/v) in ice-cold Tris-buffer (pH 7.4).

    • Collect fresh plasma (heparinized).

  • Incubation:

    • Add 10 µL of 10 mM DL-TEE-HCl stock to 990 µL of Plasma or Brain Homogenate (Final conc: 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points (0, 15, 30, 60 min), remove 100 µL aliquots.

  • Quenching:

    • Immediately add 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.

  • Analysis:

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Inject supernatant into HPLC (See Protocol 3).

Interpretation:

  • Ideal Prodrug Profile: Moderate stability in plasma (<20% conversion in 15 min) to allow BBB transit, followed by rapid conversion (>80%) in brain homogenate.

Protocol 3: Analytical Quantification (HPLC)

Objective: Separate and quantify DL-Tyrosine Ethyl Ester and free Tyrosine.

  • System: HPLC with UV-Vis or Fluorescence Detection.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5%

      
       40% B (Linear Gradient)
      
    • 10-12 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (Tyrosine absorption max).

Expected Retention Times:

  • Free Tyrosine: ~3.5 - 4.0 min (More polar, elutes early).

  • Tyrosine Ethyl Ester: ~8.0 - 9.0 min (More hydrophobic, elutes later).

References

  • Prodrug Strategies for CNS Delivery: Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Tyrosine Physicochemical Properties: PubChem. (2024). Tyrosine Ethyl Ester Hydrochloride Compound Summary. National Library of Medicine.

  • Enzymatic Hydrolysis of Amino Acid Esters: Bender, M. L., et al. (1963). The Alpha-Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-Tyrosine Ethyl Ester.[4] Journal of Biological Chemistry.[4]

  • LAT1 Transporter Kinetics: Killian, D. M., & Chikhale, P. J. (2001). Targeting the L-type amino acid transporter 1 (LAT1) for CNS drug delivery.

Sources

Application Note: DL-Tyrosine Ethyl Ester Hydrochloride as a High-Solubility Nutritional Additive

[1]

Abstract

This technical guide outlines the physicochemical properties, stability mechanisms, and analytical protocols for utilizing DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE-HCl) in food science applications. While L-Tyrosine is a critical precursor for catecholamines and thyroid hormones, its application in functional beverages is severely limited by poor aqueous solubility (



Part 1: The Physicochemical Rationale

The Solubility Bottleneck

Native L-Tyrosine is one of the least soluble amino acids due to its rigid aromatic ring and high lattice energy in its zwitterionic state at neutral pH.

  • L-Tyrosine:

    
     at 
    
    
    (pH 6-7).
  • DL-TEE-HCl:

    
     at 
    
    
    .[1][2]
Mechanism of Enhanced Solubility

The ethyl esterification masks the carboxylic acid group, preventing the formation of the internal zwitterion (salt bridge) that typically stabilizes the crystal lattice of free amino acids. The addition of the Hydrochloride (HCl) salt ensures the amine group remains protonated (

The "DL" Racemate Factor

Researchers must account for the stereochemistry:

  • L-Isomer (50%): Biologically active; incorporated into proteins and neurotransmitter synthesis.

  • D-Isomer (50%): Biologically less active in protein synthesis; metabolized via D-amino acid oxidase (DAAO) or excreted.

  • Implication: To achieve a target bio-equivalent dose of L-Tyrosine, the total load of DL-TEE-HCl must be calculated to account for the molecular weight difference and the 50% active fraction.

Part 2: Metabolic & Stability Workflow

The following diagram illustrates the pathway from formulation to absorption.

BioavailabilityPathFormulationDL-TEE-HCl(Solid Input)SolubilizationAqueous Solubilization(pH < 5.0 favored)Formulation->SolubilizationDissolution (>100g/L)IngestionIngestionSolubilization->IngestionBeverage MatrixHydrolysisHydrolysis(Gut/Plasma Esterases)Ingestion->HydrolysisEster CleavageL_TyrL-Tyrosine(Bioactive)Hydrolysis->L_Tyr50% YieldD_TyrD-Tyrosine(Excreted/Oxidized)Hydrolysis->D_Tyr50% YieldEthanolEthanol(Trace Byproduct)Hydrolysis->EthanolStoichiometric Release

Figure 1: Solubility and Metabolic Pathway of DL-TEE-HCl. Note the bifurcation of the racemate post-hydrolysis.

Part 3: Formulation Protocols

Protocol A: High-Stability Functional Beverage (pH 3.5)

Objective: Create a stable stock solution equivalent to 1g L-Tyrosine per serving. Challenge: Ester bonds are susceptible to hydrolysis at neutral/alkaline pH.

Materials:

  • DL-TEE-HCl (MW: 245.7 g/mol )

  • Citric Acid / Sodium Citrate Buffer

  • Deionized Water

Step-by-Step:

  • Stoichiometric Calculation:

    • Target L-Tyrosine:

      
      .
      
    • L-Tyrosine MW:

      
      .
      
    • DL-TEE-HCl MW:

      
      .
      
    • Since only 50% is L-isomer: You need

      
       of L-equivalent, scaled by MW ratio.
      
    • 
       of DL-TEE-HCl.
      
  • Buffer Preparation: Prepare 100mL of 50mM Citrate buffer adjusted to pH 3.5 . Note: Esters are most stable at pH 3.0–4.0.

  • Dissolution: Add

    
     DL-TEE-HCl to the buffer. Vortex for 30 seconds. (Solution should be perfectly clear; unlike L-Tyr which would be a slurry).
    
  • Heat Treatment: Pasteurize at

    
     for 15 seconds.
    
    • Warning: Avoid prolonged boiling (

      
      ), which accelerates ester hydrolysis.
      

Part 4: Analytical Protocol (HPLC-UV)

Objective: Quantify DL-TEE-HCl and detect free Tyrosine (hydrolysis product) in food matrices.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Standard hydrophobic retention.
Mobile Phase A

Trifluoroacetic Acid (TFA) in Water
Acidic pH suppresses silanol activity and keeps amine protonated for sharp peaks.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Flow Rate

Standard backpressure management.
Detection UV @

Absorption maximum of the Tyrosine phenolic ring.
Temperature

Ensures reproducible retention times.
Gradient Profile
  • 0–2 min: 5% B (Isocratic hold for polar impurities)

  • 2–10 min: 5%

    
     40% B (Linear gradient)
    
  • 10–12 min: 40%

    
     90% B (Wash)
    
  • 12–15 min: 5% B (Re-equilibration)

Sample Preparation (Liquid Matrix)
  • Aliquot: Take

    
     of beverage sample.
    
  • Dilution: Dilute 1:10 with Mobile Phase A.

  • Filtration: Pass through a

    
     PVDF filter.
    
  • Injection: Inject

    
    .[3]
    
Analytical Workflow Diagram

HPLC_WorkflowSampleFood Matrix SamplePrepDilution (1:10) in 0.1% TFA+ filtration (0.22µm)Sample->PrepHPLCHPLC Separation(C18 Column)Prep->HPLCDetectUV Detection (274nm)HPLC->DetectDataData Analysis:Peak 1: Free Tyr (RT ~3.5 min)Peak 2: DL-TEE (RT ~7.2 min)Detect->Data

Figure 2: HPLC-UV Quantification Workflow for Stability Testing.

Part 5: Safety & Regulatory Considerations

Regulatory Status
  • USA: Amino acids are generally recognized as safe (GRAS). However, esters fall under different categories depending on use (flavoring agent vs. nutrient). DL-TEE-HCl is often classified as a flavoring adjuvant (FEMA GRAS) or a research chemical.

  • EU: Novel Food regulations may apply if used purely for nutritional fortification rather than technological function (solubility/flavor).

  • Lab Safety: The pure powder is an irritant (H315, H319). Handle with gloves and mask.

Nutritional Equivalence

When calculating dosage, the "Ethyl Ester" moiety adds weight but no amino acid value.

  • Conversion Factor:

    
     DL-TEE-HCl 
    
    
    DL-Tyrosine
    
    
    Bioactive L-Tyrosine.

References

  • PubChem. (n.d.). Tyrosine ethyl ester hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • FEMA. (2018). The Safety Evaluation of Food Flavouring Substances: Amino Acid Esters. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • ChemBK. (2022). L-Tyrosine ethyl ester hydrochloride Physicochemical Properties. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2017). Metabolism of D-Amino Acids in Humans. PMC. Retrieved from [Link]

Application Note: Kinetic Characterization of Chymotrypsin using DL-Tyrosine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE) as a substrate for proteolytic enzymes, specifically chymotrypsin. While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the industry standard, DL-TEE is frequently encountered in specific cost-sensitive applications, educational settings, or stereoselectivity studies.

This guide addresses the critical kinetic adjustments required when switching from pure L-isomers to racemic (DL) mixtures.

Introduction & Scope

DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE) is a synthetic substrate used to assay the activity of serine proteases, particularly


-chymotrypsin (EC 3.4.21.1). Unlike the standard BTEE assay which monitors the hydrolysis of a benzoyl-protected ester at 256 nm, the TEE assay typically monitors the cleavage of the ethyl ester bond at 237 nm .

Critical Distinction: Most commercial protocols assume the use of L -isomers. When using DL -TEE, the presence of the D-isomer (50% of the mixture) introduces two kinetic challenges:

  • Effective Concentration: Only the L-isomer is a substrate.

  • Competitive Inhibition: The D-isomer may act as a competitive inhibitor, altering the apparent

    
    .
    

Chemical & Physical Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name DL-Tyrosine ethyl ester hydrochloride
CAS Number 4089-07-0 (DL-form) / 4089-06-9 (L-form reference)
Formula

MW 245.70 g/mol
Solubility Soluble in water (up to ~50 mg/mL); enhanced in ethanol/methanol.

(Absorbance)
~274 nm (aromatic ring), ~237 nm (ester bond sensitivity)
Storage -20°C, desiccated. Solutions are unstable at neutral/alkaline pH (spontaneous hydrolysis).

Principle of Assay

The assay relies on the differential UV absorbance between the ester substrate and the hydrolyzed products. Chymotrypsin catalyzes the hydrolysis of the ester bond at the carboxyl terminus of the tyrosine residue.[1]



Detection: The cleavage of the ester bond results in a decrease in absorbance at 237 nm .

  • Note: While BTEE increases absorbance at 256 nm, TEE/ATEE assays typically measure a decrease at 237 nm.

Kinetic Model of Racemic Substrate

The following diagram illustrates the kinetic "trap" when using DL-substrates. The enzyme (


) can bind the active L-substrate (

) or the inactive D-isomer (

).

KineticModel E Enzyme (E) ESL E-S_L Complex (Active) E->ESL k1 (Binding) ESD E-S_D Complex (Inhibitory) E->ESD k_i (Inhibition) SL L-Substrate (S_L) SL->ESL SD D-Substrate (S_D) SD->ESD ESL->E k-1 P Product + E ESL->P kcat (Catalysis) ESD->E k_-i

Figure 1: Kinetic pathway showing the competitive inhibition potential of the D-isomer in DL-TEE mixtures.

Pre-Assay Validation: Determining

Because literature values for extinction coefficients vary by pH and buffer ionic strength, and because DL-TEE is less common than BTEE, you must experimentally determine the differential extinction coefficient (


)  for your specific conditions. Do not rely on generic values.
Protocol A: Coefficient Determination
  • Prepare Hydrolyzed Standard: Dissolve 10 mg of L-Tyrosine (free acid) in 10 mL of Assay Buffer.

  • Prepare Substrate Standard: Dissolve equivalent molar amount of DL-TEE in Assay Buffer.

  • Measure: Record

    
     of both solutions.
    
  • Calculate:

    
    
    Typical 
    
    
    
    is approximately 0.9 – 1.3 mM⁻¹cm⁻¹.

Standard Assay Protocol (Continuous Spectrophotometric)

Reagents
  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM

    
    . (Calcium stabilizes Chymotrypsin).
    
  • Enzyme Solution:

    
    -Chymotrypsin dissolved in 1 mM HCl (prevents autolysis). Store on ice.
    
  • Substrate Solution (20 mM): Dissolve 49.1 mg DL-TEE HCl in 10 mL of 50% Methanol/Water.

    • Note: Methanol aids solubility. Ensure final methanol concentration in cuvette is <10% to avoid denaturation.

Experimental Workflow

AssayWorkflow cluster_prep Preparation Buffer Buffer (pH 7.8) Blank Blank Cuvette (Buffer + Substrate) Buffer->Blank Test Test Cuvette (Buffer + Substrate) Buffer->Test Substrate DL-TEE Substrate Substrate->Blank Substrate->Test Enzyme Enzyme (in HCl) Equilibrate Equilibrate to 25°C (3-5 mins) Blank->Equilibrate Test->Equilibrate AddEnzyme Add Enzyme (Start Reaction) Equilibrate->AddEnzyme To Test Only Measure Monitor A237 (3-5 mins) AddEnzyme->Measure Calc Calculate Slope (ΔA/min) Measure->Calc

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Step-by-Step Procedure
  • Instrument Setup: Set spectrophotometer to 237 nm and thermostat to 25°C . Zero with air or buffer.

  • Blank Preparation: In a quartz cuvette, add:

    • 1.5 mL Assay Buffer

    • 1.4 mL Water

    • 0.1 mL Substrate Solution

    • Mix and record baseline stability.[2] (Esters hydrolyze spontaneously; a high background rate indicates bad substrate).

  • Test Reaction: In a fresh cuvette, add:

    • 1.5 mL Assay Buffer

    • 1.3 mL Water

    • 0.1 mL Substrate Solution

  • Incubation: Incubate inside the spectrophotometer for 3–4 minutes to reach thermal equilibrium.

  • Initiation: Add 0.1 mL Enzyme Solution . Mix immediately by inversion (do not vortex vigorously).

  • Measurement: Record the decrease in absorbance at 237 nm for 3–5 minutes.

  • Calculation: Select the linear portion of the curve (usually the first 1-2 minutes).



  • 
    : 3.0 mL[2]
    
  • 
    : Determined in Protocol A (approx 0.9 - 1.3)
    

Kinetic Analysis for DL-Substrates

When calculating


 and 

using DL-TEE, you must correct the substrate concentration axis.

The Correction: If you prepare a 10 mM solution of DL-TEE, the concentration of the active substrate


 is only 5 mM.


Inhibition Check: If the D-isomer acts as a competitive inhibitor, the apparent


 (

) will be higher than the true

of the L-isomer.

Since

in a racemic mixture, the inhibition effect scales with concentration, potentially linearizing the Lineweaver-Burk plot but altering the slope. Report values as "Apparent kinetic parameters with DL-substrate."

Troubleshooting & Controls

ObservationRoot CauseCorrective Action
High Blank Rate Spontaneous hydrolysisCheck buffer pH (must be < 8.0). Prepare fresh substrate. Keep substrate on ice.
Non-linear Rate Substrate depletion or product inhibitionUse less enzyme. Ensure

is < 0.1 per minute.[3]
No Activity Enzyme denaturationDissolve enzyme in 1 mM HCl, not water or buffer directly. Calcium is required for stability.
Cloudy Cuvette Substrate precipitationDL-TEE has limited solubility. Ensure methanol is present or lower the concentration.

References

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Retrieved from

  • Hummel, B. C. (1959).[4] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin using BTEE. Retrieved from (Note: Standard BTEE protocol provided for comparison of conditions).
    
  • PubChem. (n.d.).[5] L-Tyrosine Ethyl Ester Compound Summary. Retrieved from

Sources

Application Note: DL-Tyrosine Ethyl Ester Hydrochloride in Amino Acid Metabolism

[1]

Introduction & Mechanistic Insight

DL-Tyrosine Ethyl Ester Hydrochloride is a synthetic derivative of the amino acid tyrosine. In metabolic research, it serves two primary functions: as a membrane-permeable prodrug to elevate intracellular tyrosine levels independent of specific amino acid transporters (like LAT1), and as a chromogenic substrate for esterase and protease characterization.[]

The "Ethyl Ester" Advantage

Free tyrosine has poor solubility in neutral aqueous buffers (~0.45 g/L) and relies on specific transport systems to cross cell membranes. The ethyl ester modification masks the carboxyl group, significantly increasing lipophilicity. This allows the molecule to diffuse passively across the lipid bilayer. Once intracellular, non-specific esterases hydrolyze the ester bond, releasing free tyrosine and ethanol.[] This "ion trapping" mechanism allows researchers to supercharge metabolic pathways (e.g., catecholamine or melanin synthesis) beyond the rate limits of endogenous transport.

The "DL" Factor: Stereochemical Expertise

The reagent specified is a racemic mixture (DL). This is a critical experimental variable:

  • L-Isomer: Biologically active. Substrate for stereospecific enzymes like Chymotrypsin and Tyrosinase.

  • D-Isomer: Generally biologically inert for these specific pathways but acts as a passive diluent.

  • Implication: When calculating molarity for enzymatic assays, the Effective Concentration (

    
    )  is 50% of the nominal concentration. You must double the mass used to achieve the same kinetic saturation as pure L-isomer standards.
    

Metabolic Pathway Visualization[1]

The following diagram illustrates the transport, hydrolysis, and downstream metabolic fate of DL-Tyrosine Ethyl Ester.

TyrosineMetabolismcluster_extracellularExtracellular Spacecluster_intracellularIntracellular CytosolDL_TEEDL-TyrosineEthyl EsterL_TEEL-Tyr-OEtDL_TEE->L_TEEPassiveDiffusionD_TEED-Tyr-OEtDL_TEE->D_TEEPassiveDiffusionL_TyrL-TyrosineL_TEE->L_TyrHydrolysisD_TEE->D_TEEInert/AccumulationL_DOPAL-DOPAL_Tyr->L_DOPAHydroxylationDopamineDopamineL_DOPA->DopamineNeuronalPathMelaninMelaninL_DOPA->MelaninMelanocytePathEsterasesCarboxylesterases(CES)Esterases->L_TEETHTyrosineHydroxylaseTH->L_TyrTyrosinaseTyrosinaseTyrosinase->L_Tyr

Figure 1: Mechanism of Action. DL-TEE crosses the membrane passively. Intracellular esterases cleave the L-isomer to active L-Tyrosine, while the D-isomer remains largely inert or is slowly cleared.[]

Protocol A: Intracellular Metabolic Flux Analysis

Objective: To bypass amino acid transporters and load cells with Tyrosine to study downstream flux (e.g., Dopamine synthesis in neuronal cells or Melanin in melanocytes).

Materials
  • Substrate: DL-Tyrosine ethyl ester hydrochloride (Purity ≥98%).

  • Vehicle: Dimethyl sulfoxide (DMSO) or Ethanol (absolute).

  • Buffer: PBS (pH 7.4) or Tyrode’s Buffer.

  • Cells: PC12 (neuronal model) or B16F10 (melanoma model).

Protocol Steps
  • Stock Preparation (100 mM):

    • Dissolve 24.57 mg of DL-TEE-HCl in 1 mL of sterile DMSO.

    • Note: The HCl salt is water-soluble, but DMSO stocks prevent hydrolysis during long-term storage (-20°C).[]

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Replace media with serum-free buffer to eliminate competing amino acids.

    • Add DL-TEE stock to a final concentration of 100–500 µM .

    • Control: Add L-Tyrosine (free acid) at the same concentration to compare transport-dependent vs. passive uptake.

  • Incubation:

    • Incubate for 30–120 minutes at 37°C.

  • Metabolite Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Lyse with 0.1 M Perchloric Acid (precipitates protein, stabilizes catecholamines).

  • Analysis (HPLC-ECD or Colorimetric):

    • Measure L-DOPA or Dopamine levels in the supernatant.

Self-Validation Check:

  • If the ester works, the intracellular Tyrosine/Dopamine levels in DL-TEE treated cells should be significantly higher than in cells treated with free L-Tyrosine, particularly in short timeframes (<1 hr) where transporter saturation limits free acid uptake.[]

Protocol B: Enzymatic Kinetics (Chymotrypsin/Esterase Assay)

Objective: To quantify esterase activity or use DL-TEE as a substrate model for protease kinetics. Chymotrypsin specifically hydrolyzes the ester bond of the L-isomer.

Reagents
  • Buffer A: 80 mM Tris-HCl, pH 7.8 (containing 100 mM CaCl₂ to stabilize the enzyme).

  • Substrate Solution: 2.0 mM DL-Tyrosine ethyl ester HCl in water (Freshly prepared).

    • Correction: This provides 1.0 mM of the active L-isomer.[2]

  • Enzyme:

    
    -Chymotrypsin (from bovine pancreas), 10 units/mL in 1 mM HCl.[]
    
Spectrophotometric Workflow

The hydrolysis of the ester bond results in a change in absorbance at 237 nm (or 256 nm for benzoyl derivatives). For unmodified Tyrosine ethyl ester, we monitor the spectral shift of the phenol group upon ester cleavage.

  • Blank Setup:

    • Cuvette 1: 1.5 mL Buffer A + 1.4 mL Water + 0.1 mL Substrate.

  • Reaction Setup:

    • Cuvette 2: 1.5 mL Buffer A + 1.3 mL Water + 0.1 mL Substrate.

  • Initiation:

    • Add 0.1 mL Enzyme solution to Cuvette 2. Mix by inversion immediately.[2][3]

  • Measurement:

    • Record Absorbance (

      
      ) at 237 nm  for 3–5 minutes at 25°C.
      
  • Calculation: Use the Beer-Lambert Law. The differential extinction coefficient (

    
    ) between the ester and free acid is required (approx. 
    
    
    for similar tyrosine esters at 256nm, but must be empirically determined for 237nm).[]

Note: Since only the L-isomer is hydrolyzed, the

Quantitative Data Summary

ParameterValue / PropertyRelevance
MW 245.70 g/mol Calculation basis.[]
Solubility >100 mg/mL (Water)Highly soluble compared to free Tyrosine.
Active Fraction 0.5 (50%)Only L-isomer is metabolically active.
Storage -20°C, DesiccatedEsters hydrolyze spontaneously in moisture.[]
Detection

237 nm (Direct)UV detection of ester bond cleavage.

Experimental Workflow Diagram

Workflowcluster_choiceSelect ApplicationstartStart: DL-TEE-HCl PowderprepPrepare 100mM Stock(DMSO or Water)start->prepchoice1Metabolic Flux(Cell Culture)prep->choice1choice2Enzymatic Assay(Cell-Free)prep->choice2treatTreat Cells (100-500 µM)Time: 30-120 minchoice1->treatbufferEquilibrate BufferTris-HCl pH 7.8 + CaCl2choice2->bufferlyseLyse Cells(Perchloric Acid)treat->lyseanalyze1HPLC / ColorimetricDetect: Dopamine/Melaninlyse->analyze1add_enzAdd Enzyme(Chymotrypsin/Esterase)buffer->add_enzmeasureMeasure A237nmKinetic Modeadd_enz->measurecalcCalculate Vmax/Km(Adjust for L-isomer conc)measure->calc

Figure 2: Experimental decision tree for DL-TEE applications.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61327, L-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity assay methodology. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Racemization During the Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of L-Tyrosine ethyl ester hydrochloride and are focused on maintaining the highest degree of stereochemical integrity. The biological activity of amino acid derivatives is intrinsically linked to their chirality. The loss of this stereochemical purity through racemization can lead to compromised biological efficacy, introduce impurities that are difficult to separate, and ultimately impact the viability of a therapeutic candidate.

This document moves beyond a simple recitation of protocol steps. It provides a deep dive into the mechanisms of racemization, offers practical, field-tested solutions to common experimental challenges, and presents a validated protocol designed to minimize chiral degradation.

Part 1: Understanding the Enemy - The Mechanism of Racemization

To prevent racemization, one must first understand how it occurs. While several pathways exist, the most significant threat during the synthesis and coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2]

The process unfolds as follows:

  • Activation: The carboxyl group of the N-protected amino acid is activated to facilitate the reaction.

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the planar oxazolone ring.

  • Deprotonation & Tautomerization: The proton on the chiral α-carbon of the oxazolone is now highly acidic. It can be easily abstracted by even a weak base. This abstraction forms a symmetric, achiral enolate intermediate.[2]

  • Reprotonation: When the enolate is reprotonated, it can occur from either face of the planar molecule, resulting in a mixture of both L- and D-enantiomers—a racemic mixture.[1]

While the direct esterification of an unprotected amino acid like L-tyrosine via the thionyl chloride method does not involve an N-acyl protecting group (a prerequisite for the classic oxazolone mechanism), racemization can still occur, particularly under harsh conditions (e.g., excessive heat or prolonged reaction times) through direct enolization of activated intermediates. Control over reaction conditions is therefore paramount.

racemization_mechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_0 Chiral Starting Material cluster_1 Racemization Process A N-Acyl-L-Amino Acid (Chiral) B Activated Intermediate A->B Activation C 5(4H)-Oxazolone (Still Chiral) B->C Intramolecular Cyclization D Symmetric Enolate (Achiral Intermediate) C->D + Base - H+ E N-Acyl-L-Amino Acid Derivative C->E Nucleophilic Attack (e.g., by ROH) D->C + H+ (from L-face) D->G + H+ (from D-face) F N-Acyl-D-Amino Acid Derivative G->F Nucleophilic Attack (e.g., by ROH)

Caption: Figure 1: Oxazolone-Mediated Racemization Pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote racemization during the esterification of L-Tyrosine? A: Several reaction conditions are critical. The most influential factors include temperature , reaction time , and the presence of a base .[3][4] Elevated temperatures and prolonged exposure to acidic or basic conditions significantly increase the rate of racemization.[4][5] In methods requiring a base, its strength and steric hindrance are crucial; strong, non-hindered bases are more likely to cause racemization.[6]

Q2: I am using the thionyl chloride (SOCl₂) in ethanol method. What are the specific risks for racemization here? A: This is a very common and effective method for preparing amino acid ester hydrochlorides.[7][8] The primary risks stem from poor temperature control. The reaction of thionyl chloride with ethanol is highly exothermic. If SOCl₂ is added too quickly or without adequate cooling, localized "hot spots" can form, dramatically accelerating racemization.[9] Furthermore, allowing the reaction to proceed for an unnecessarily long time at reflux can also degrade chiral purity.

Q3: Is the Fischer-Speier esterification method a better alternative for preserving chirality? A: The Fischer-Speier esterification, which involves refluxing the amino acid in an alcohol with a strong acid catalyst (like H₂SO₄ or HCl gas), can also be effective.[10][11] However, it is an equilibrium-driven reaction that often requires prolonged heating to drive to completion, which itself is a risk factor for racemization.[12] The thionyl chloride method is often preferred as it typically proceeds faster and at lower overall temperatures, provided the initial exothermic reaction is well-managed.

Q4: How can I accurately determine the enantiomeric excess (ee) of my final L-Tyrosine ethyl ester hydrochloride product? A: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for precise quantification.[13][14] Other available methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, Capillary Electrophoresis (CE), and Circular Dichroism (CD), each with its own advantages in terms of sensitivity and sample requirements.[13][15]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Observed Potential Cause(s) Recommended Solution(s)
High Degree of Racemization (Low Enantiomeric Excess) 1. Poor Temperature Control: Thionyl chloride was added too quickly or with insufficient cooling, causing the temperature to spike.[9] 2. Prolonged Reaction Time: The reaction was left at reflux for an excessive duration. 3. Contamination with Base: Basic contaminants in glassware or reagents can accelerate racemization.1. Strict Temperature Management: Add thionyl chloride dropwise to the ethanol/tyrosine slurry while maintaining an internal temperature between -10°C and 0°C using an ice-salt or dry ice/acetone bath.[16] Allow the mixture to warm to room temperature slowly before initiating reflux. 2. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting L-Tyrosine. Once the reaction is complete, proceed immediately with the work-up.[7] 3. Ensure Scrupulous Cleanliness: Use acid-washed or oven-dried glassware to eliminate any basic residues.
Low Yield of Product 1. Incomplete Reaction: Insufficient thionyl chloride was used, or the reaction time was too short. 2. Water Contamination: The ethanol used was not anhydrous. Thionyl chloride reacts violently with water, consuming the reagent. 3. Loss During Work-up: The product is somewhat soluble in the precipitation solvent (e.g., diethyl ether).1. Stoichiometry and Monitoring: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Monitor the reaction via TLC to ensure completion.[16] 2. Use Anhydrous Solvents: Employ absolute or anhydrous ethanol to maximize reagent efficiency. 3. Optimize Precipitation: Ensure the reaction concentrate is sufficiently viscous before adding the anti-solvent. Perform the precipitation at a low temperature (0-4°C) and allow sufficient time for crystallization.
Formation of Dark-Colored Impurities 1. Reaction Overheating: Significant charring or decomposition can occur if the reaction temperature is too high. 2. Oxidation: Air sensitivity of the phenol group in tyrosine under certain conditions.1. Adhere to Strict Temperature Control: As described above, prevent overheating during SOCl₂ addition and reflux. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side products.

Part 4: Recommended Protocol for Chiral-Preserving Synthesis

This protocol details the esterification of L-Tyrosine using thionyl chloride in ethanol, with specific control points highlighted to minimize racemization.

synthesis_workflow Figure 2: Workflow for L-Tyrosine Ethyl Ester Synthesis A 1. Suspend L-Tyrosine in Anhydrous Ethanol B 2. Cool Reactor (-10°C to 0°C) A->B C 3. Add Thionyl Chloride (Dropwise, Maintain Temp) B->C D 4. Slow Warming to Room Temperature C->D E 5. Heat to Reflux (Gentle) D->E F 6. Monitor by TLC (Until SM Consumed) E->F G 7. Cool and Concentrate (Rotary Evaporation) F->G H 8. Precipitate Product (Add Diethyl Ether) G->H I 9. Isolate & Dry (Filter and Dry in Vacuo) H->I J 10. Characterize Product (NMR, MS, Chiral HPLC) I->J

Caption: Figure 2: Workflow for L-Tyrosine Ethyl Ester Synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add L-Tyrosine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of tyrosine).

  • Cooling: Suspend the L-Tyrosine in the ethanol and cool the flask in an ice-salt or dry ice/acetone bath to an internal temperature of -10°C to 0°C.

  • Reagent Addition (Critical Step): Add thionyl chloride (1.5 eq) dropwise via the dropping funnel to the stirred suspension over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C during the addition. [16]

  • Warming and Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Once at room temperature, equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the L-Tyrosine spot is no longer visible. This typically takes 2-4 hours.[7]

  • Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator until a thick oil or slurry is obtained.

  • Precipitation and Isolation: To the concentrated residue, slowly add anhydrous diethyl ether with vigorous stirring until a white solid precipitates. Cool the flask to 0-4°C for at least one hour to maximize crystallization.

  • Drying and Characterization: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The final product should be a white to off-white solid.[7][17]

  • Purity Analysis: Confirm the structure by ¹H NMR and Mass Spectrometry. Crucially, determine the enantiomeric excess (ee %) by Chiral HPLC to validate the stereochemical integrity of the product.[18]

References

  • Gao, W. et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(5), 3645-3652. [Link]

  • Rüeger, H., & Benn, M. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(16), 2763–2768. [Link]

  • Li, J. et al. (2004). Study on the racemization of L-tyrosine. Amino Acids, 27(1), 81-85. [Link]

  • Lebrilla, C. B. et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(4), 657-662. [Link]

  • Sureshbabu, V. V. et al. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. International Journal of Peptide Research and Therapeutics, 21, 287-313. [Link]

  • Molnár-Perl, I. et al. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434-438. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Google Patents.
  • Scribd. Amino Acid Esterification Method. [Link]

  • de Vrese, M. et al. (1994). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. Zeitschrift für Ernährungswissenschaft, 33(4), 310-312. [Link]

  • Atherton, E. et al. (1981). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 46(23), 4772–4775. [Link]

  • Cooks, R. G. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2548–2555. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Anzenbacher Jr., P. et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2538–2557. [Link]

  • Sánchez, C. et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 25(3), 163-169. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Canary, J. W. et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 25(3), 163-169. [Link]

Sources

Purification of DL-Tyrosine ethyl ester hydrochloride using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of DL-Tyrosine ethyl ester hydrochloride via column chromatography. It is designed for researchers and drug development professionals, offering foundational knowledge, detailed protocols, and robust troubleshooting advice to navigate the complexities of this specific separation.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions, establishing the scientific groundwork necessary for a successful purification.

Q1: What are the critical physicochemical properties of DL-Tyrosine ethyl ester hydrochloride that influence its chromatographic behavior?

A1: Understanding the molecule's structure and properties is the cornerstone of developing a purification strategy. DL-Tyrosine ethyl ester hydrochloride is a salt, meaning it possesses ionic character. Its key features are:

  • Aromatic Phenol Group (-OH): This group is weakly acidic and can participate in hydrogen bonding with the stationary phase.

  • Protonated Amine (-NH3+ Cl-): As a hydrochloride salt, the primary amine is protonated. This makes the molecule highly polar and prone to strong ionic and hydrogen-bonding interactions with the acidic silanol groups on a standard silica gel stationary phase. This is the primary cause of peak tailing.

  • Ethyl Ester Group (-COOEt): This group increases the molecule's lipophilicity compared to the parent amino acid, DL-Tyrosine.

  • Solubility: The compound is soluble in water and polar organic solvents like methanol, but has limited solubility in less polar solvents like dichloromethane or ethyl acetate.[1][2]

These properties dictate that a polar mobile phase will be required for elution from a normal-phase column (like silica gel), and modification of the mobile phase is often necessary to achieve a clean separation.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₃[3]
Molecular Weight 245.70 g/mol [3]
Appearance White to off-white powder/crystal[2][4]
Melting Point 165-170 °C[1][2]
pKa (Strongest Acidic - Phenol) ~9.51[5]
pKa (Strongest Basic - Amine) ~6.99[5]
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in ethyl acetate, dichloromethane.[1][2]

Q2: Why is normal-phase column chromatography with silica gel a suitable, yet challenging, method for this purification?

A2: Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is well-suited for separating compounds based on differences in polarity.[6] Since DL-Tyrosine ethyl ester hydrochloride is a polar molecule, it will interact with the silica gel, allowing for separation from non-polar impurities.

The challenge arises from the molecule's protonated amine. The highly acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and sometimes irreversibly bind the basic amine, leading to significant peak tailing and potential loss of product on the column.[7] Therefore, successful purification requires deactivating these acidic sites, which is typically achieved by adding a small amount of a basic modifier to the mobile phase.

Q3: How do I select the appropriate stationary and mobile phases?

A3:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice. Its high surface area and polarity provide good resolving power for this type of molecule.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. A lower Rf indicates the compound is too strongly adsorbed, while a higher Rf suggests it will elute too quickly with poor separation.

A systematic approach to mobile phase selection is crucial:

  • Start with a binary system: Begin with a moderately polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (DCM:MeOH) is a reasonable initial test.

  • Incorporate a basic modifier: To counteract the acidic silica, add a small percentage (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase mixture.[7] This is the most critical step for obtaining sharp peaks.

  • Optimize the polarity: Run TLC plates with varying ratios of your chosen solvents (e.g., 98:2, 95:5, 90:10 DCM:MeOH, always with the 0.5-1% base) to find the mixture that yields the target Rf.

System ComponentPurposeStarting Ratio Examples (v/v/v)
Non-Polar Solvent Primary eluent componentDichloromethane (DCM) or Ethyl Acetate (EtOAc)
Polar Solvent To increase eluting power and move the compoundMethanol (MeOH) or Ethanol (EtOH)
Basic Modifier To deactivate acidic silanol sites and prevent tailingTriethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
Example 1 DCM / MeOH / TEA94.5 / 5 / 0.5
Example 2 EtOAc / MeOH / NH₄OH90 / 9 / 1

Section 2: Experimental Workflow & Protocol

This section provides a comprehensive, step-by-step protocol for the purification process.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scout) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions via TLC Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Final 11. Final Product Characterization Evaporate->Final

Caption: Workflow for column chromatography purification.

Detailed Purification Protocol

Materials:

  • Crude DL-Tyrosine ethyl ester hydrochloride

  • Silica gel (flash grade, 40-63 µm)

  • Glass chromatography column

  • Mobile phase solvents (e.g., HPLC-grade DCM, MeOH, TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC visualization reagents (UV lamp, Ninhydrin stain)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in methanol.

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system (as determined in Section 1, Q3).

    • Visualize the plates under a 254 nm UV lamp. The aromatic ring of the tyrosine derivative should show a dark spot.[8]

    • Subsequently, stain one of the plates with ninhydrin and heat gently. The primary amine should produce a characteristic purple/violet spot.[9][10]

    • Select the solvent system that gives the product an Rf value of 0.25-0.35 and shows the best separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (approx. 50-100 g of silica per 1 g of crude product).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of mobile phase or a slightly stronger solvent. Using a pipette, carefully apply this concentrated solution to the top of the column. This method is faster but can lead to broader bands if not done carefully.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.

    • Continuously monitor the elution process using TLC. Spot every few fractions on a TLC plate to track the separation.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the mobile phase using a rotary evaporator. Note that triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove completely.

    • The resulting solid is the purified DL-Tyrosine ethyl ester hydrochloride. Dry it under high vacuum to remove residual solvents.

Section 3: Troubleshooting Guide

This Q&A section addresses specific problems encountered during the experiment.

Q: Problem - My compound won't elute from the column, or it's only coming off very slowly (Rf is near zero on TLC).

A: This is a classic sign that the mobile phase is not polar enough to displace the highly polar compound from the silica gel.

  • Causality: The protonated amine and phenolic hydroxyl group are interacting too strongly with the stationary phase.

  • Solution 1 (Increase Polarity): Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. For example, if you are using 95:5 DCM:MeOH, try switching to 90:10. Perform this change stepwise to avoid eluting all compounds at once.

  • Solution 2 (Check Basic Modifier): Ensure you have added a basic modifier like triethylamine (TEA) or ammonium hydroxide. If you have, consider increasing its concentration slightly (e.g., from 0.5% to 1.0%). The base competes with your compound for binding to the acidic silanol sites, facilitating its elution.[7]

Q: Problem - My TLC shows a long, streaky spot for the product (peak tailing). The collected fractions are broad and have poor purity.

A: This is the most common issue when chromatographing amines on silica gel.

  • Causality: The protonated amine of your molecule is engaging in strong, non-ideal interactions with the acidic silanol groups on the silica surface. A portion of the molecules "stick" and elute slowly, causing the tail.

  • Solution (Add a Base): The most effective solution is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[7] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "shielding" your compound from these interactions. This allows your compound to travel down the column in a much tighter, more symmetrical band.

Q: Problem - The separation between my product and a key impurity is very poor (spots are too close on TLC).

A: This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.

  • Causality: The two molecules have very similar polarities and affinities for the stationary phase under the current conditions.

  • Solution 1 (Reduce Eluent Strength): Make the mobile phase slightly less polar. This will cause all compounds to move more slowly and spend more time interacting with the stationary phase, which can increase the separation distance between them.

  • Solution 2 (Change Solvent Selectivity): Replace one of the solvents in your mobile phase with another of similar polarity but different chemical nature. For example, if you are using Dichloromethane/Methanol, try switching to Ethyl Acetate/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions) and can often dramatically change the relative separation.

Q: Problem - I think my compound is decomposing on the column.

A: While less common for this specific molecule, the acidic nature of silica gel can catalyze the degradation of sensitive compounds.

  • Causality: The acidic surface of the silica gel may be promoting hydrolysis of the ester or other side reactions.

  • Solution 1 (Deactivate Silica): Before packing, you can wash the silica gel with your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate) and then dry it. This pre-treats the acidic sites.

  • Solution 2 (Change Stationary Phase): If the problem persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative.[11] Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) is another option, although it requires a completely different method development approach.[12][13]

References

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved January 30, 2026, from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved January 30, 2026, from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved January 30, 2026, from [Link]

  • Amrita University. (2011). Separation of Amino acids by TLC. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • PubMed. (1985). General problems associated with the analysis of amino acids by automated ion-exchange chromatography. Retrieved January 30, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

  • BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved January 30, 2026, from [Link]

  • Journal of Applicable Chemistry. (2013). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved January 30, 2026, from [Link]

  • FooDB. (2010). Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445). Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved January 30, 2026, from [Link]

  • YouTube. (2020). Chromatography Troubleshooting. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). L-Tyrosine ethyl ester. Retrieved January 30, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Retrieved January 30, 2026, from [Link]

  • Journal of Organic Chemistry. (1986). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved January 30, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting unexpected side reactions with DL-Tyrosine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DL-Tyrosine Ethyl Ester Hydrochloride

A Senior Application Scientist's Guide to Navigating Unexpected Side Reactions

Welcome to the technical support center for DL-Tyrosine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their work. As a foundational building block in applications ranging from peptide synthesis to neurotransmitter research, its reactivity, while predictable, can sometimes lead to unexpected outcomes.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, mitigate, and prevent common and complex side reactions.

Section 1: Foundational Issues & Material Integrity

Before troubleshooting complex chemical reactions, it's crucial to validate the integrity of your starting material and handling procedures. Problems often originate from the basics.

Q1: My reaction is sluggish, and analysis shows significant unreacted DL-Tyrosine ethyl ester hydrochloride. What are the primary factors to check?

A1: The primary factors are the purity and handling of your starting material, as well as the initial reaction setup.

  • Material Purity and Age: Verify the purity stated on the Certificate of Analysis (CoA). Commercial DL-Tyrosine ethyl ester hydrochloride should typically be a white to off-white powder with a purity of ≥98%.[2] Impurities from synthesis, such as free DL-Tyrosine or residual solvents, can inhibit reactions.[3]

  • Storage Conditions: This compound is stable under standard room temperature conditions but should be stored in a cool (0-8 °C), dry place and kept tightly sealed.[4][5][6] Moisture absorption can lead to slow hydrolysis over time, introducing free tyrosine into your starting material.

  • Solubility Issues: While soluble in water, its solubility in organic solvents can vary.[7] Ensure the reagent is fully dissolved before proceeding with the reaction. Inadequate dissolution is a common cause of low reactivity.

Table 1: Physical and Chemical Properties of DL-Tyrosine Ethyl Ester Hydrochloride

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₃[8]
Molecular Weight 245.70 g/mol [8]
Appearance White to off-white powder/crystals[4][7]
Melting Point 165-175 ºC[4]
Storage Temperature 0-8 °C, Sealed in a dry environment[4][7]
Water Solubility Soluble[7]

Section 2: Common Side Reactions in Synthetic Applications

These are the most frequently encountered side reactions during standard synthetic procedures, particularly in peptide chemistry.

Q2: I'm performing a peptide coupling reaction, but my yield is poor. Analysis by Mass Spectrometry shows my starting material but no product.

A2: This is a classic issue related to the amine's availability. DL-Tyrosine ethyl ester hydrochloride is an ammonium salt. The amino group is protonated and therefore non-nucleophilic. It cannot participate in a coupling reaction until it is neutralized to the free amine.

Causality: The hydrochloride salt must be neutralized in situ by a non-nucleophilic base. Without this step, the amino group required for amide bond formation is blocked.

Troubleshooting Protocol 1: In-Situ Neutralization for Peptide Coupling

  • Dissolve the DL-Tyrosine ethyl ester hydrochloride in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add 1.0 to 1.1 equivalents of a hindered, non-nucleophilic base, such as Diisopropylethylamine (DIEA).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Proceed immediately with the addition of your activated carboxylic acid and coupling reagents (e.g., HATU, HBTU).

In-situ neutralization minimizes the time the reactive free amine is present, which can reduce side reactions like aggregation.[9]

G cluster_0 Troubleshooting Low Coupling Yield Start Low Yield Observed CheckNeutralization Was the HCl salt neutralized with a base (e.g., DIEA)? Start->CheckNeutralization CheckPurity Is the starting material pure and stored correctly? CheckNeutralization->CheckPurity Yes NoNeutralization Action: Add 1.1 eq. DIEA before coupling. CheckNeutralization->NoNeutralization No CheckSolvent Is the resin properly swelled? (DMF vs. DCM) CheckPurity->CheckSolvent Yes ImpureMaterial Action: Verify CoA. Use fresh, dry reagent. CheckPurity->ImpureMaterial No Result Improved Yield CheckSolvent->Result Yes BadSolvent Action: Switch to a better swelling solvent like DMF. CheckSolvent->BadSolvent No NoNeutralization->Start Re-run Reaction ImpureMaterial->Start Re-run Reaction BadSolvent->Start Re-run Reaction

Caption: Workflow for diagnosing poor coupling yield.

Q3: My product appears contaminated with a species that has a mass 16 Da higher than expected. What is this?

A3: This strongly suggests oxidation of the phenol side chain. The phenolic ring of tyrosine is electron-rich and susceptible to oxidation, which can occur from atmospheric oxygen, trace metal catalysis, or reactive species generated in the reaction.[10] The most common modification is the addition of a hydroxyl group (+16 Da). A mass increase of +30 Da (or a dimer of your product minus 2 Da) can indicate the formation of dityrosine cross-links.[10][11]

Preventative Measures:

  • Degas Solvents: Use solvents that have been sparged with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.

  • Use Antioxidant Scavengers: In sensitive applications, particularly during cleavage steps in solid-phase peptide synthesis (SPPS), adding a scavenger like dithiothreitol (DTT) can help prevent oxidation.[9]

  • Maintain an Inert Atmosphere: Whenever possible, run reactions under a blanket of Nitrogen or Argon.

Q4: My reaction mixture contains a significant amount of free DL-Tyrosine. How is this happening?

A4: You are observing ester hydrolysis . The ethyl ester functional group can be cleaved back to the parent carboxylic acid (DL-Tyrosine) and ethanol. This reaction is catalyzed by the presence of acid or base, particularly in aqueous environments.[12][13]

Causality: Although you start with an ester, prolonged exposure to water, especially at non-neutral pH or elevated temperatures, will favor the thermodynamically stable carboxylic acid. This is a reversible reaction, so a large excess of water will drive the equilibrium toward the hydrolyzed product.[12]

Table 2: Conditions Affecting Ester Hydrolysis

ConditionFavors HydrolysisInhibits Hydrolysis
pH Acidic (< 4) or Basic (> 8)Neutral (pH 6-7)
Water Content High (e.g., wet solvents, aqueous workups)Anhydrous conditions
Temperature Elevated temperaturesRoom temperature or below
Reaction Time ProlongedAs short as possible

Section 3: Advanced & Unexpected Side Reactions

These issues are less common but can be challenging to diagnose without a clear understanding of the underlying mechanisms.

Q5: I'm using an enantiomerically pure L-Tyrosine ethyl ester hydrochloride, but my final product shows racemization. Why?

A5: Racemization of amino acid derivatives is a known risk in peptide synthesis, particularly during the activation of the carboxyl group for coupling.[14]

Primary Mechanisms:

  • Azlactone (Oxazolone) Formation: During carboxyl group activation (e.g., with carbodiimides), the activated ester can cyclize to form an azlactone. The alpha-proton of the azlactone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[14]

  • Direct Enolization: Under strongly basic or acidic conditions, direct abstraction of the alpha-proton can occur, leading to an enolate intermediate that is achiral.[14]

Mitigation Strategies:

  • Use Racemization-Suppressing Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) during the coupling step can significantly reduce racemization by minimizing the lifetime of the highly reactive intermediates that lead to azlactone formation.[15]

  • Control Base Stoichiometry: Use the minimum required amount of base for neutralization. Excess base, especially a strong one, increases the rate of proton abstraction and racemization.[16]

Q6: The phenolic hydroxyl group of my tyrosine residue has been acylated, leading to an unwanted ester side product. How do I prevent this?

A6: This side reaction is O-acylation . The hydroxyl group of the tyrosine side chain is nucleophilic and can compete with the N-terminal amine for the acylating agent, especially if it is deprotonated to its phenolate form.[17]

Causality: This is most common under basic conditions, where a base can deprotonate the phenolic hydroxyl (pKa ~10), turning it into a potent nucleophile.[14]

Prevention:

  • Side-Chain Protection: In most modern peptide synthesis strategies (both Boc and Fmoc), the tyrosine side chain is protected with an acid-labile group like tert-butyl (tBu) or a benzyl (Bzl) ether to prevent O-acylation.[9] This is the most robust solution.

  • pH Control: If working without protecting groups, maintaining careful control over the pH and avoiding excess base is critical. The pKa of the alpha-amino group is lower than that of the phenolic hydroxyl, so careful selection of the base and stoichiometry can favor N-acylation.

G cluster_reactions Potential Side Reactions Start DL-Tyrosine Ethyl Ester Hydrochloride Hydrolysis Hydrolysis + H₂O (Acid/Base) DL-Tyrosine + EtOH Start->Hydrolysis Aqueous Conditions Oxidation Oxidation + [O] Hydroxylated Tyr-OEt or Dityrosine-OEt Start->Oxidation Presence of O₂ O_Acylation O-Acylation + R-CO-X (Base) Side-chain acylated product Start->O_Acylation Unprotected OH + Acylating Agent Racemization Racemization Base or Acid D- and L- forms Start->Racemization Harsh Base/Acid

Caption: Major side reaction pathways for tyrosine derivatives.

Section 4: Analytical & Diagnostic Protocols

Proper analysis is key to effective troubleshooting.

Q7: What analytical methods should I use to identify these side products?

A7: A combination of chromatographic and spectroscopic methods is ideal for unambiguous identification.

Protocol 2: General HPLC-MS Method for Analysis

  • Technique: Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to resolve compounds of different polarities.

  • Detection:

    • UV/Vis Detector: Monitor at 280 nm for the tyrosine aromatic ring.

    • Mass Spectrometer (ESI+): Scan for the expected mass of your product and potential side products (e.g., [M+H]⁺, [M+Na]⁺). This is the most powerful tool for identifying unexpected masses corresponding to oxidation, hydrolysis, or acylation.

  • Chiral HPLC: To detect racemization, a specialized chiral column is required to separate the D and L enantiomers.

Table 3: Diagnostic Signatures of Common Side Products

Side ProductAnalytical Signature (HPLC-MS)
Hydrolysis Product (DL-Tyrosine) More polar (earlier retention time on RP-HPLC). Mass will correspond to the free acid (M = 181.19 g/mol ).
Oxidation Product Mass increase of +16 Da (hydroxylation) or evidence of a dimer. May have slightly altered retention time.
O-Acylated Product Mass will increase by the mass of the acyl group minus water. Will be less polar (longer retention time).
Racemization Co-elution on standard RP-HPLC. Requires a chiral HPLC column for separation into two distinct peaks.

By understanding the fundamental chemistry of DL-Tyrosine ethyl ester hydrochloride and anticipating these potential side reactions, you can design more robust experimental protocols, leading to higher yields, greater purity, and more reliable scientific outcomes.

References

  • Grune, T., & Davies, M. J. (2018). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PMC. [Link]

  • Li, J., et al. (2004). Study on the racemization of L-tyrosine. ResearchGate. [Link]

  • Chemdad Co., Ltd. L-Tyrosine Ethyl Ester Hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • FooDB. Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445). [Link]

  • Fengchen Group. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Pharmaffiliates. Tyrosine-impurities. [Link]

  • ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?[Link]

  • Wikipedia. Tyrosine. [Link]

  • Journal of Chemical Health Risks. (2017). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Carl ROTH. Safety Data Sheet: DL-Tyrosine. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. [Link]

  • ResearchGate. Oxidation of side chain of peptides containing lysine (a), tyrosine (b), or histidine (c) by hydroxyl radical to form dimer or hydroxylated peptides. [Link]

  • Scribd. Side Reactions in Peptide Synthesis. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of DL-Tyrosine Ethyl Ester Hydrochloride for Pilot Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of DL-Tyrosine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to pilot plant operations. Here, we will delve into the critical aspects of the synthesis, offering practical, field-tested advice and robust troubleshooting strategies to ensure a successful and efficient scale-up.

Our approach is grounded in a deep understanding of the underlying chemistry and the practical challenges that arise during process development. We will explore the "why" behind each step, providing a causal understanding that empowers you to make informed decisions and adapt the protocol to your specific needs.

Synthesis Overview and Mechanism

The esterification of DL-Tyrosine to its ethyl ester hydrochloride is a cornerstone reaction in medicinal chemistry and peptide synthesis.[1][2] The primary goal is to protect the carboxylic acid functional group, rendering the amino acid more soluble in organic solvents and facilitating its use in subsequent reactions.[3][4] The most common and industrially viable method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst.[5][6]

Two primary catalytic methods are employed:

  • Ethanolic Hydrogen Chloride: This classic method involves bubbling anhydrous hydrogen chloride gas through ethanol to generate the acidic medium. While effective, the handling of gaseous HCl can be hazardous and challenging to control on a larger scale.

  • Thionyl Chloride (SOCl₂): A more convenient and widely used approach involves the in-situ generation of HCl by the reaction of thionyl chloride with ethanol.[1][7][8] This method is often preferred for its milder reaction conditions and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.[8]

The reaction proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of water yields the ester. The hydrochloride salt is then formed, which improves the stability and handling of the final product.[1]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A DL-Tyrosine Suspension in Ethanol B Slow Addition of Thionyl Chloride at 0-10°C A->B Exothermic Reaction - Careful Control! C Reflux to Drive Reaction to Completion B->C Heat to Reflux D Reaction Monitoring (TLC/HPLC) C->D Periodic Sampling E Solvent Removal (Vacuum Concentration) D->E Reaction Complete F Precipitation with Anti-solvent (e.g., Diethyl Ether) E->F G Filtration and Washing F->G H Drying under Vacuum G->H I Purity (HPLC, NMR) & Identity (MS, IR) H->I J Yield Calculation I->J

Caption: General workflow for the synthesis of DL-Tyrosine ethyl ester hydrochloride.

Detailed Experimental Protocol (Lab-Scale)

This protocol is a robust starting point for lab-scale synthesis and can be adapted for pilot-scale production with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
DL-Tyrosine181.1950.0 g0.276 molEnsure it is dry.
Ethanol (Anhydrous)46.07500 mL-Use absolute ethanol to minimize water content.
Thionyl Chloride (SOCl₂)118.9730 mL (49.2 g)0.414 molUse freshly distilled or a new bottle. Handle in a fume hood.
Diethyl Ether (Anhydrous)74.12500 mL-For precipitation.
Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂), suspend DL-Tyrosine (50.0 g) in anhydrous ethanol (500 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-water bath. Efficient stirring is crucial to maintain a homogenous slurry.

  • Thionyl Chloride Addition: Add thionyl chloride (30 mL) dropwise to the stirred suspension via the dropping funnel over a period of 60-90 minutes.[9] Maintain the internal temperature below 10 °C. The reaction is exothermic, and slow addition is critical to control the release of HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The disappearance of the starting material spot (DL-Tyrosine) indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

  • Precipitation: Slowly add anhydrous diethyl ether (500 mL) to the concentrated solution with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The expected yield is typically high, often exceeding 90%.[7] Characterize the final product by determining its melting point (expected around 165-175 °C) and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).[2][3]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and scale-up of DL-Tyrosine ethyl ester hydrochloride.

Q1: My reaction is incomplete, even after extended reflux. What could be the cause?

A1: Incomplete reactions are often traced back to two main culprits: water and insufficient acid catalyst.

  • Presence of Water: Water will react with thionyl chloride, consuming the reagent and preventing the formation of the necessary acidic environment for esterification. Ensure that your glassware is flame-dried or oven-dried before use and that you are using anhydrous ethanol.

  • Insufficient Thionyl Chloride: While the protocol provides a molar excess of thionyl chloride, some of it will inevitably be lost as HCl and SO₂ gas, especially during the initial exothermic phase. If the reaction stalls, a small, careful addition of more thionyl chloride might be necessary. However, this should be done with extreme caution.

Q2: The yield of my product is consistently low. How can I improve it?

A2: Low yields can stem from several factors throughout the process.

  • Mechanical Losses: During filtration and transfer, especially on a smaller scale, significant product loss can occur. Ensure complete transfer of the product slurry to the filter and wash the reaction vessel with the precipitation solvent to recover any remaining product.

  • Incomplete Precipitation: The choice of anti-solvent and the precipitation temperature are critical. Diethyl ether is a good choice, but other non-polar solvents like hexane or heptane can also be used. Cooling the mixture during precipitation can further decrease the solubility of the product and improve recovery.

  • Side Reactions: Although the Fischer esterification is generally a clean reaction, prolonged heating or the presence of impurities can lead to side reactions. One potential side reaction is the formation of dipeptides or other condensation products. Adhering to the recommended reaction time and temperature is important.

Q3: The isolated product is off-white or yellowish. What is the impurity and how can I remove it?

A3: A colored product often indicates the presence of degradation products or residual starting materials.

  • Recrystallization: The most effective way to purify the product is through recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.

  • Charcoal Treatment: If the color is persistent, a small amount of activated charcoal can be added to the hot ethanolic solution before filtration to adsorb colored impurities.

Q4: I am observing a lot of fuming and a rapid temperature increase during the thionyl chloride addition. Is this normal?

A4: While the reaction is exothermic, excessive fuming and a rapid temperature spike are signs of an uncontrolled reaction. This is a significant safety concern, especially during scale-up.

  • Addition Rate and Cooling: The rate of thionyl chloride addition is the most critical parameter to control. Ensure your cooling bath is efficient and that the addition is slow and steady. For pilot-scale, a jacketed reactor with precise temperature control is essential.

  • Subsurface Addition: On a larger scale, consider a subsurface addition of thionyl chloride. This can help to disperse the reagent more effectively and control the local heat generation.

Troubleshooting Decision Tree

G Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct UncontrolledReaction Uncontrolled Exotherm? Start->UncontrolledReaction CheckWater Check for Water Contamination (Anhydrous Solvents, Dry Glassware) IncompleteReaction->CheckWater Yes CheckReagent Verify Thionyl Chloride Amount & Quality IncompleteReaction->CheckReagent Yes OptimizePrecip Optimize Precipitation (Anti-solvent, Temperature) LowYield->OptimizePrecip Yes CheckLosses Minimize Mechanical Losses LowYield->CheckLosses Yes Recrystallize Recrystallize Product (e.g., Ethanol/Ether) ColoredProduct->Recrystallize Yes ControlAddition Slow Down Reagent Addition Rate UncontrolledReaction->ControlAddition Yes ImproveCooling Improve Cooling Efficiency UncontrolledReaction->ImproveCooling Yes Charcoal Consider Activated Charcoal Treatment Recrystallize->Charcoal If color persists

Caption: A decision tree for troubleshooting common synthesis issues.

Scale-Up Considerations for Pilot Studies

Transitioning from the laboratory to a pilot plant introduces a new set of challenges that require careful consideration.

Heat Transfer and Temperature Control

The exothermic nature of the thionyl chloride addition becomes a major concern on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Jacketed Reactors: A jacketed glass or glass-lined steel reactor with a reliable heating/cooling system is mandatory.

  • Controlled Addition: A programmable dosing pump for the thionyl chloride addition is highly recommended to ensure a consistent and controlled rate.

  • Real-time Monitoring: Use temperature probes to monitor both the reaction mixture and the jacket temperature in real-time.

Mass Transfer and Mixing

Maintaining a homogenous suspension of DL-Tyrosine in ethanol is crucial for a consistent reaction rate.

  • Agitator Design: The type and speed of the agitator are critical. An anchor or pitched-blade turbine agitator is often suitable for solid-liquid suspensions.

  • Baffles: The use of baffles in the reactor will improve mixing and prevent vortex formation, ensuring better contact between the reactants.

Off-Gas Management

The reaction generates significant amounts of HCl and SO₂ gas. A robust off-gas scrubbing system is essential for safety and environmental compliance.

  • Scrubber System: A caustic scrubber (containing a solution of sodium hydroxide) is typically used to neutralize the acidic off-gases.

  • Flow Rate Monitoring: Monitor the flow rate of the off-gas to ensure the scrubber's capacity is not exceeded.

Safety Considerations
  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All operations involving thionyl chloride must be conducted in a well-ventilated fume hood or a contained environment.[10][11]

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Be prepared to handle spills of corrosive materials. Thionyl chloride reacts violently with water, so a water-based fire extinguisher should not be used for thionyl chloride fires.[12][13]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride.
  • ChemicalBook. L-Tyrosine Ethyl Ester Hydrochloride synthesis.
  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Chem-Impex. L-Tyrosine ethyl ester hydrochloride.
  • Nine Chongqing Chemdad Co., Ltd. L-Tyrosine Ethyl Ester Hydrochloride.
  • Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1.
  • Google Patents.
  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.
  • PubChem. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • NOAA. THIONYL CHLORIDE - CAMEO Chemicals.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal.
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Fisher Scientific.
  • International Labour Organiz

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Resolving peak tailing issues in HPLC analysis of DL-Tyrosine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Issues Case ID: TYR-OEt-001 Status: Open for Resolution Analyst Level: Senior Application Scientist

Executive Summary & Diagnostic Criteria

The Challenge: DL-Tyrosine ethyl ester hydrochloride is a basic amino acid derivative. Unlike native tyrosine, the esterification of the carboxylic acid group removes the molecule's zwitterionic character, leaving the amine group (


) and the phenolic group (

) as the primary functional sites.

In reversed-phase HPLC, the protonated amine group (


) frequently undergoes secondary interactions with residual silanol groups (

) on the silica support. This ion-exchange mechanism is the primary cause of peak tailing, retention instability, and poor reproducibility.

Diagnostic Metric: USP Tailing Factor (


) 
Before attempting chemical modification, quantify the severity of the issue using the USP standard. Do not rely on visual estimation.


VariableDefinition

Peak width at 5% of peak height

Distance from peak front to peak maximum at 5% height

Acceptance Criteria:

  • 
     : Ideal (System Optimized)
    
  • 
     : Acceptable for general quantification
    
  • 
     : Action Required (Follow Protocols below)
    

Troubleshooting Logic & Decision Tree

Use the following logic flow to isolate the root cause.

TroubleshootingLogic Start START: High Tailing Factor (>1.5) CheckHW Step 1: Hardware Check (Extra-column Volume?) Start->CheckHW HW_Issue Fix: Replace tubing/fittings (Reduce dead volume) CheckHW->HW_Issue Yes CheckCol Step 2: Column Chemistry (Is it Type A or B Silica?) CheckHW->CheckCol No OldSilica Type A / Non-Endcapped CheckCol->OldSilica NewSilica Type B / Hybrid / Endcapped CheckCol->NewSilica Additives Step 4: Additives OldSilica->Additives Required CheckMP Step 3: Mobile Phase pH NewSilica->CheckMP HighPH pH > 3.5 (Silanols Ionized) CheckMP->HighPH LowPH pH < 3.0 (Silanols Suppressed) CheckMP->LowPH HighPH->Additives Add TEA or Lower pH LowPH->Additives Add TFA if tailing persists

Figure 1: Decision matrix for isolating peak tailing sources. Blue nodes indicate decision points; Green indicates optimal states; Yellow indicates high-risk factors.

The Mechanism: Silanol Interactions[5][6][7][8]

To resolve the issue, you must understand the "Invisible Chemistry" occurring inside your column.

The "Cation-Exchange" Trap: Standard C18 columns are made of silica. Even high-quality columns have residual silanol groups (


).
  • Ionization: Above pH 3.5, silanols deprotonate to form

    
    .
    
  • Analyte Charge: DL-Tyrosine ethyl ester is a base.[1] In acidic mobile phases, it exists as a cation (

    
    ).[2]
    
  • The Interaction: The positive analyte binds electrostatically to the negative silanol (Coulombic interaction). This is a "secondary retention mechanism" that is slower than the primary hydrophobic interaction, causing the tail.[3]

SilanolMechanism Silica Silica Surface Silanol Si-O⁻ (Ionized) Silica->Silanol pH > 3.5 Analyte Tyrosine-OEt⁺ (Protonated) Silanol->Analyte Electrostatic Binding Tailing Peak Tailing Analyte->Tailing Slow Desorption

Figure 2: The kinetic mechanism of silanol-induced tailing. The electrostatic bond creates a "lag" in analyte elution.

Resolution Protocols

Choose the protocol that fits your available resources and column inventory.

Protocol A: The "Modern Standard" (Recommended)

Best for: New method development, LC-MS compatibility.

This approach relies on suppressing the ionization of the silanols using low pH and modern column technology.

  • Column Selection: Use a "Base-Deactivated" (BDS) or Hybrid Particle column (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18). These have high surface coverage and end-capping.

  • Mobile Phase A: 0.1% Formic Acid or 20mM Ammonium Formate (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Mechanism: At pH 3.0, silanols are protonated (

    
    ) and neutral. They cannot bind the cationic tyrosine ester.
    
Protocol B: The "Sacrificial Base" (Legacy/Robustness)

Best for: Older columns, standard silica C18, non-MS methods.

If you must use a standard silica column, use Triethylamine (TEA). TEA acts as a "bodyguard" for your analyte.[4]

  • Additive: Add 5 - 10 mM Triethylamine (TEA) to the aqueous buffer.

  • pH Adjustment: CRITICAL. You must adjust the pH after adding TEA. Target pH 2.5 - 3.0 using Phosphoric Acid.

  • Mechanism: TEA is a stronger base than Tyrosine ethyl ester. It saturates the active silanol sites, effectively "capping" them dynamically so the analyte passes without interaction [1].

Protocol C: The Ion-Pairing Method

Best for: Extreme tailing or when retention is too low.

If the ethyl ester is eluting too close to the void volume (


), use Trifluoroacetic Acid (TFA).
  • Mobile Phase: Water/Acetonitrile with 0.05% - 0.1% TFA .

  • Mechanism: TFA anions (

    
    ) form a neutral ion pair with the Tyrosine ethyl ester cation. This neutral complex interacts purely hydrophobically with the C18 chain, improving peak shape and increasing retention [2].
    
    • Warning: TFA suppresses ionization in LC-MS.

Comparative Data: Additive Effects

ParameterNo Additive (pH 4.5)Protocol B (TEA + pH 3.0)Protocol C (0.1% TFA)
USP Tailing (

)
2.1 (Fail)1.15 (Pass)1.05 (Pass)
Retention (

)
VariableStableIncreased
Baseline Noise LowLowModerate (UV < 210nm)
Column Life NormalReduced (if pH > 7)Normal

Frequently Asked Questions (FAQs)

Q: Can I separate the D- and L- enantiomers using these protocols? A: No. The protocols above are for chemical purity and peak shape of the racemic mixture (DL). To separate D-Tyrosine ethyl ester from L-Tyrosine ethyl ester, you must use a Chiral Stationary Phase (e.g., Crown Ether or Teicoplanin-based columns) or add a chiral selector to the mobile phase.

Q: I am using TEA but still see tailing. Why? A: Check your pH. TEA is only effective if it is protonated. However, if the pH is too low (< 2.0), you might be hydrolyzing the bonded phase of the column (stripping the C18), exposing more silanols. Ensure pH is between 2.5 and 3.0. Also, ensure your column is not physically damaged (voided inlet).

Q: Why does the ethyl ester tail more than native Tyrosine? A: Native Tyrosine has a carboxylic acid group (


) that can repel silanols or form internal zwitterions. The ethyl ester blocks this group, leaving the amine's positive charge dominant and unshielded, making it more aggressive toward silanols [3].

References

  • Phenomenex. (2025).[5] HPLC Tech Tip: Peak Tailing of Basic Analytes - Strategies for peak shape improvement. Retrieved from

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.[6] Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Neurochemical Effects of Catecholamine Precursors: DL-Tyrosine Ethyl Ester Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Precursor-Based Neuromodulation

In the landscape of neuroscience research and drug development, the ability to modulate catecholaminergic systems—dopamine, norepinephrine, and epinephrine—is of paramount importance. These neurotransmitters govern critical aspects of cognition, mood, and stress response.[1][2] Direct administration of these neurotransmitters is often ineffective due to their inability to cross the blood-brain barrier (BBB). Consequently, researchers turn to amino acid precursors, which can traverse the BBB and augment the endogenous synthesis of these vital neurochemicals.

This guide provides a comprehensive comparison of the neurochemical effects of several key tyrosine-based precursors: the standard L-Tyrosine, the modified N-Acetyl L-Tyrosine (NALT), the direct dopamine precursor L-DOPA, and the primary subject of this analysis, DL-Tyrosine Ethyl Ester Hydrochloride. We will delve into their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data and detailed methodologies for their comparative assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their experimental designs.

The Foundational Pathway: Catecholamine Biosynthesis

All tyrosine-based precursors feed into a common, elegant biochemical pathway to produce dopamine and norepinephrine. Understanding this pathway is fundamental to appreciating the differential effects of each precursor. The conversion of L-Tyrosine to L-DOPA by the enzyme Tyrosine Hydroxylase (TH) is the rate-limiting step, acting as the primary control point for catecholamine synthesis.[3]

Catecholamine_Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The Catecholamine Biosynthesis Pathway.

Profiles of Key Catecholamine Precursors

The efficacy of a precursor is determined by its ability to reach the central nervous system and be converted into the target neurotransmitter. This involves navigating challenges of solubility, absorption, and transport across the blood-brain barrier.

L-Tyrosine: The Natural Standard

L-Tyrosine is the naturally occurring non-essential amino acid that serves as the direct substrate for Tyrosine Hydroxylase.[4] It is actively transported across the BBB by the large neutral amino acid (LNAA) transporter. Its administration has been shown to improve cognitive performance, particularly in demanding or stressful situations where catecholamine turnover is high.[4][5]

N-Acetyl L-Tyrosine (NALT): A Tale of Solubility vs. Bioavailability

NALT is a modified form of L-Tyrosine where an acetyl group has been added, significantly increasing its water solubility. This modification was intended to improve its utility in formulations and potentially enhance absorption.[1][6] However, the initial hypothesis that increased solubility translates to superior bioavailability has been challenged by human pharmacokinetic data.[7] Extensive research indicates that the deacetylation of NALT back into usable L-Tyrosine is inefficient in vivo, with a substantial portion of the administered dose being excreted unchanged.[7] One comparative study in mice identified NALT as the least effective prodrug tested for raising brain tyrosine levels.[8]

DL-Tyrosine Ethyl Ester Hydrochloride: The Prodrug Approach

This compound is a salt of the ethyl ester derivative of tyrosine. This chemical modification represents a prodrug strategy aimed at enhancing bioavailability.[9][10]

  • Ethyl Ester Group: The addition of an ethyl group increases the lipophilicity of the tyrosine molecule. This is hypothesized to facilitate more efficient passive diffusion across the blood-brain barrier, potentially bypassing the saturation kinetics of the LNAA transporter.

  • Hydrochloride Salt: This modification increases the compound's stability and solubility in aqueous solutions, aiding in formulation and initial absorption.[9] Once in the brain, it is presumed that endogenous esterase enzymes hydrolyze the ester bond, releasing free L-Tyrosine to enter the catecholamine synthesis pathway. Studies on related tyrosine alkyl esters have shown they can act as effective prodrugs, leading to a substantial increase in brain tyrosine levels following administration.[8][10]

L-DOPA: The High-Efficacy Benchmark

L-DOPA (Levodopa) is the direct precursor to dopamine, formed from L-Tyrosine.[11] By bypassing the rate-limiting TH step, L-DOPA administration leads to a rapid and significant increase in dopamine synthesis.[2] This makes it a highly effective therapeutic, most notably for Parkinson's disease.[2] However, its potency is also a liability. The conversion to dopamine is not confined to dopaminergic neurons; other cells containing the AADC enzyme, such as serotonergic neurons, can also convert L-DOPA.[12][13] This leads to a widespread, non-physiological release of dopamine, which can result in significant adverse effects.[2][13]

Comparative Analysis: Pharmacokinetics and Neurochemical Impact

A direct comparison reveals significant differences in how these precursors achieve their neurochemical effects. The ideal precursor should offer high bioavailability, efficient BBB transport, and conversion that is responsive to neuronal demand.

FeatureL-TyrosineN-Acetyl L-Tyrosine (NALT)DL-Tyrosine Ethyl Ester HClL-DOPA
Primary Advantage Natural, well-studiedHigh water solubilityPotential for enhanced BBB penetration (prodrug)Bypasses rate-limiting step
Mechanism of Action Substrate for Tyrosine Hydroxylase (TH)Requires deacetylation to L-Tyrosine before acting as a TH substrateHydrolyzed to L-Tyrosine, then acts as a TH substrateSubstrate for AADC
BBB Transport Active transport via LNAA systemActive transport (competes with other LNAAs)Hypothesized enhanced passive diffusion + active transportActive transport via LNAA system
Bioavailability Moderate; subject to transport competitionControversial. Some sources claim higher absorption[1][14], but human studies show poor in-vivo conversion to L-Tyrosine, suggesting low effective bioavailability.[7][8][15]High (theoretically, as a prodrug)[8][9][10]High, but requires co-administration with a peripheral AADC inhibitor
Rate-Limiting Step Governed by Tyrosine HydroxylaseGoverned by Tyrosine Hydroxylase (post-conversion)Governed by Tyrosine Hydroxylase (post-hydrolysis)Bypassed
Key Finding Effective under stress/high cognitive demand.[4][5]Inefficient at raising plasma tyrosine levels compared to L-Tyrosine in humans.[7][8]Alkyl esters of tyrosine are effective prodrugs for increasing brain tyrosine.[8][10]Potent dopamine increase, but high potential for side effects.[2][12]

Experimental Methodologies for Comparative Assessment

To objectively compare these precursors, a robust set of experimental protocols is required. The following methodologies provide a framework for quantifying their distinct effects on brain neurochemistry.

Workflow for Precursor Comparison

Workflow cluster_invivo In Vivo Experiment cluster_analysis Neurochemical Analysis cluster_invitro Mechanistic Assay A 1. Administer Precursor (e.g., L-Tyrosine, TEE-HCl) B 2. In Vivo Microdialysis (e.g., in Striatum or PFC) A->B F Tyrosine Hydroxylase Activity Assay A->F Parallel Mechanistic Study C 3. Collect Dialysate Fractions (e.g., every 20 min) B->C D 4. HPLC-ECD Analysis C->D E 5. Quantify Neurotransmitters (Dopamine, Norepinephrine) and Metabolites (DOPAC, HVA) D->E

Caption: Experimental workflow for comparing neurochemical effects.

Protocol 1: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals, providing high temporal resolution and physiological relevance.[16][17]

Objective: To quantify changes in extracellular dopamine and norepinephrine concentrations following precursor administration.

Methodology:

  • Surgical Implantation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow for a post-operative recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane of appropriate molecular weight cut-off) into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.[18] The choice of flow rate is a critical experimental parameter; lower flow rates increase the recovery rate of analytes but reduce temporal resolution.[18]

  • Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Precursor Administration: Administer the test compound (e.g., DL-Tyrosine ethyl ester hydrochloride, L-Tyrosine) systemically (e.g., via intraperitoneal injection).

  • Post-Administration Collection: Continue collecting dialysate fractions for a defined period (e.g., 2-3 hours) to monitor the dynamic changes in neurotransmitter concentrations.

  • Sample Handling: Immediately place collected samples on ice or add a stabilizer and store at -80°C pending analysis to prevent degradation.

Protocol 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is the gold standard for analyzing catecholamines in microdialysis samples due to its exceptional sensitivity and selectivity for electroactive compounds.[19][20]

Objective: To separate and quantify dopamine, norepinephrine, and their metabolites in dialysate samples.

Methodology:

  • System Setup: Utilize an HPLC system equipped with a refrigerated autosampler, a reverse-phase C18 column, and an electrochemical detector with a glassy carbon electrode.

  • Mobile Phase: Prepare an appropriate mobile phase, typically a buffered aqueous-organic solution (e.g., sodium phosphate buffer with methanol) containing an ion-pairing agent to improve the retention of the catecholamines on the column. The mobile phase must be degassed to prevent bubbles from interfering with the detector.[21]

  • Standard Curve Generation: Prepare a series of standard solutions with known concentrations of dopamine, norepinephrine, DOPAC, and HVA. Inject these standards to generate a calibration curve that correlates peak area with concentration.[22]

  • Sample Analysis: Thaw the microdialysate samples and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.

  • Detection: As the separated analytes elute from the column and pass over the electrode, a potential is applied that is sufficient to oxidize the catecholamines. This generates an electrical current that is proportional to the amount of analyte present.

  • Quantification: Identify and integrate the peaks corresponding to each analyte based on their retention time compared to the standards. Calculate the concentration in each sample using the standard curve.

Protocol 3: Tyrosine Hydroxylase (TH) Activity Assay

This assay directly measures the function of the rate-limiting enzyme in the synthesis pathway, providing insight into the maximum synthesis capacity when substrate is not limited.

Objective: To determine if different precursors affect TH enzyme kinetics.

Methodology:

  • Tissue Preparation: Homogenize brain tissue samples (e.g., from the striatum) in a suitable buffer. Centrifuge to obtain a crude enzyme preparation in the supernatant.[23]

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing the enzyme preparation, a saturating concentration of the cofactor tetrahydrobiopterin (BH4), and other necessary components like catalase and Fe2+ ions.[3][23]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-Tyrosine.

  • Quantification of L-DOPA Production:

    • Real-Time Colorimetric Method: Include sodium periodate in the reaction mixture. This oxidizes the newly formed L-DOPA into dopachrome, a colored product that can be continuously monitored by measuring absorbance at 475 nm in a plate reader.[3] This method allows for real-time kinetic analysis.

    • HPLC-Based Endpoint Method: At specific time points, stop the reaction by adding perchloric acid. Analyze the samples via HPLC to directly quantify the amount of L-DOPA produced.[3]

  • Data Analysis: Calculate the rate of L-DOPA production, typically expressed as pmol of L-DOPA formed per minute per mg of protein.

Conclusion and Future Directions

The selection of a catecholamine precursor is a critical decision in experimental design, with significant implications for the resulting neurochemical and behavioral outcomes.

  • L-Tyrosine remains the reliable, physiological standard for studies investigating stress and cognitive demand.

  • N-Acetyl L-Tyrosine (NALT) , despite its high solubility, appears to be a poor prodrug for L-Tyrosine in humans and should be used with caution when the goal is to elevate systemic tyrosine levels.[7][15]

  • L-DOPA serves as a powerful tool for inducing maximal dopamine synthesis but its lack of physiological regulation makes it more suitable as a pharmacological challenge than a subtle modulator.

  • DL-Tyrosine Ethyl Ester Hydrochloride presents a promising alternative. Its design as a lipophilic prodrug is chemically sound and supported by data on related tyrosine esters.[8][10] It holds the potential to offer enhanced bioavailability and more efficient delivery of tyrosine to the brain.

However, there is a clear need for direct, head-to-head comparative studies published in peer-reviewed literature that specifically evaluate the pharmacokinetic profile and neurochemical efficacy of DL-Tyrosine Ethyl Ester Hydrochloride against L-Tyrosine and NALT using the robust methodologies outlined in this guide. Such research would be invaluable to the scientific community, clarifying the optimal choice of precursor for modulating catecholamine systems in both basic research and therapeutic development.

References

  • Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC.
  • N-Acetyl L-Tyrosine vs.
  • That dry, bitter taste may be waking up your brain. ScienceDaily.
  • L-Tyrosine ethyl ester hydrochloride. Chem-Impex.
  • Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445). FooDB.
  • N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative Analysis of Bioavailability in Humans. Benchchem.
  • N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?. Mind Lab Pro®.
  • Brain tyrosine increases after tre
  • Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample prepar
  • Tyrosine improves behavioral and neurochemical deficits caused by cold exposure. PubMed.
  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI.
  • Levodopa (L-Dopa).
  • Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not upd
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry.
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  • Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. PE Polska.
  • A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH.
  • Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. Cleveland Clinic Health Essentials.
  • N Acetyl L Tyrosine vs L Tyrosine: What's the Difference?. Supplement Factory.
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  • (PDF) HPLC Neurotransmitter Analysis.
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  • Full article: A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Taylor & Francis.
  • Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.
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  • Reduction of Brain Dopamine Concentration With Dietary Tyrosine Plus Phenylalanine Depletion: An [11C]Raclopride PET Study.
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  • How the Best Thyroid Supplements for Weight Loss Work. Centro Global de Ciudades.
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  • The SURPRISING Link Between Tyrosine and Mental Focus. YouTube.
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  • L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. MDPI.
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Deconstructing the Certificate of Analysis: A Guide to DL-Tyrosine Ethyl Ester Hydrochloride for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience research and pharmaceutical development, the quality of starting materials is paramount. DL-Tyrosine ethyl ester hydrochloride, a key precursor for neurotransmitters and a valuable building block in synthetic chemistry, is no exception.[1][2] A Certificate of Analysis (CoA) is the primary document that attests to a compound's quality, yet interpreting its dense technical data can be a formidable task. This guide provides a comprehensive walkthrough of a typical CoA for DL-Tyrosine ethyl ester hydrochloride, offering insights into the significance of each parameter and providing detailed experimental protocols for their verification. Furthermore, we will compare its key attributes to common alternatives, L-Tyrosine and N-Acetyl-L-Tyrosine, to aid in the selection of the most appropriate molecule for your specific application.

Understanding the Certificate of Analysis: A Hypothetical Example

Below is a sample Certificate of Analysis for DL-Tyrosine ethyl ester hydrochloride. We will dissect each section to understand its implications for research and development.

Table 1: Sample Certificate of Analysis - DL-Tyrosine Ethyl Ester Hydrochloride

TestSpecificationResultMethod
Appearance White to off-white powderConformsVisual
Identification by FTIR Conforms to reference spectrumConformsUSP <197K>
Identification by ¹H NMR Conforms to structureConformsInternal Method
Assay (by Titration, dried basis) 98.5% - 101.5%99.8%USP <541>
Purity (by HPLC) ≥ 98.0%99.9%Internal Method
Chiral Purity (by Chiral HPLC) D-Isomer: 48.0% - 52.0%50.2%Internal Method
L-Isomer: 48.0% - 52.0%49.8%Internal Method
Melting Point 165 - 171 °C168 °CUSP <741>
Loss on Drying ≤ 0.5%0.2%USP <731>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>

In-Depth Interpretation of CoA Parameters

Appearance and Identification

The Appearance is a fundamental qualitative check. Any deviation from the expected "White to off-white powder" could indicate contamination or degradation.[2]

Identification by FTIR (Fourier Transform Infrared Spectroscopy) provides a molecular fingerprint of the compound. The mid-infrared region of the electromagnetic spectrum causes vibrations of the chemical bonds within the molecule. The resulting spectrum is unique to that compound. The test ensures that the material is indeed DL-Tyrosine ethyl ester hydrochloride by comparing its spectrum to that of a known reference standard.[3]

Identification by ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) offers a more detailed structural confirmation. It provides information on the number of different types of protons, their electronic environments, and their proximity to one another.[4][5] This technique is invaluable for confirming the presence of the ethyl ester group and the tyrosine backbone.

Assay and Purity

Assay (by Titration, dried basis) is a quantitative method to determine the overall percentage of the active pharmaceutical ingredient (API). In this case, a titration method, likely an acid-base titration of the hydrochloride salt, is used. The result is reported on a "dried basis," meaning the calculation has been corrected for the water and volatile content determined by the Loss on Drying test.

Purity (by HPLC - High-Performance Liquid Chromatography) is a more specific measure of purity. HPLC separates the main compound from any impurities. The area of the peak corresponding to DL-Tyrosine ethyl ester hydrochloride is compared to the total area of all peaks to calculate the percentage purity. This method can detect related substances, starting materials, and degradation products.

Chirality

Chiral Purity (by Chiral HPLC) is a critical parameter for this racemic mixture. DL-Tyrosine ethyl ester hydrochloride contains equal amounts of the D- and L-enantiomers. Chiral HPLC uses a special column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[6][7] For applications where the racemic nature is important, this test ensures the correct 1:1 ratio.

Physical and Chemical Properties

Melting Point is a useful indicator of purity. A pure substance will have a sharp melting point within a narrow range. The presence of impurities typically broadens and depresses the melting range.[2]

Loss on Drying (LOD) measures the amount of volatile matter, primarily water, present in the sample.[8][9][10] A high water content can affect the stability and reactivity of the compound. The test involves drying the sample under specified conditions until a constant weight is achieved.[11][12]

Residue on Ignition (ROI) , also known as sulfated ash, determines the amount of inorganic impurities in the sample. The substance is ignited and burned until all organic material is removed. The weight of the remaining residue gives the amount of inorganic impurities.

Heavy Metals testing is crucial for safety, as heavy metal contamination can be toxic.[13] The older USP <231> method is a colorimetric test, while the newer USP <232> and <233> chapters outline more sensitive and specific methods using techniques like ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) to quantify elemental impurities.[14][15][16]

Residual Solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[17][18] USP <467> provides limits for these solvents based on their toxicity.[19][20][21] The analysis is typically performed using headspace gas chromatography (GC).

Comparative Analysis: DL-Tyrosine Ethyl Ester Hydrochloride vs. Alternatives

The choice of a tyrosine source often depends on the specific requirements of the application, such as solubility, bioavailability, and reactivity.

Table 2: Comparison of Key Specifications

ParameterDL-Tyrosine Ethyl Ester HClL-TyrosineN-Acetyl-L-Tyrosine
Solubility in Water Soluble (approx. 50 mg/mL)[22]Sparingly solubleMore soluble than L-Tyrosine
Bioavailability Potentially enhanced due to ester groupLowerPotentially enhanced
Chirality Racemic (D and L forms)Enantiopure (L-form)Enantiopure (L-form)
Reactivity Ester group available for reactionsFree carboxylic acidAcetylated amino group
Typical Purity (HPLC) ≥ 98.0%≥ 98.5%≥ 99.0%

L-Tyrosine is the natural, enantiomerically pure form of the amino acid. Its primary drawback is its low aqueous solubility.

N-Acetyl-L-Tyrosine (NALT) is a derivative where the amino group is acetylated. This modification is intended to increase solubility and potentially bioavailability, though the conversion back to L-Tyrosine in the body is a topic of ongoing research.

DL-Tyrosine ethyl ester hydrochloride offers increased solubility compared to L-Tyrosine due to the esterification of the carboxylic acid and the presence of the hydrochloride salt.[22] The ester group can also serve as a protecting group or a reactive handle in synthetic applications. The racemic nature of the DL-form is a key differentiator and may be desirable in certain research contexts or as a starting material for further chiral resolution.

Experimental Protocols for CoA Verification

The following protocols provide a framework for the in-house verification of the CoA specifications.

Identity Verification by FTIR Spectroscopy

Objective: To confirm the identity of the material by comparing its infrared spectrum to a reference standard.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: Set the FTIR spectrometer to acquire data in the range of 4000-400 cm⁻¹.

  • Data Acquisition: Obtain the infrared spectrum of the sample.

  • Data Analysis: Compare the obtained spectrum with the reference spectrum of DL-Tyrosine ethyl ester hydrochloride. The positions and relative intensities of the absorption bands should be concordant. Key expected peaks include those for the O-H stretch of the phenol, N-H stretch of the amine hydrochloride, C=O stretch of the ester, and aromatic C-H and C=C stretches.[23][24][25]

Caption: Workflow for Identity Verification by FTIR.

Purity Determination by HPLC

Objective: To determine the purity of the sample and quantify any impurities.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of DL-Tyrosine ethyl ester hydrochloride reference standard in the mobile phase to prepare a standard solution.

    • Prepare the sample solution in the same manner.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis: Calculate the percentage purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Caption: Workflow for Purity Determination by HPLC.

Chiral Purity by Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).[26][27]

    • Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol with a small amount of an acidic or basic modifier.[27]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

  • Injection and Analysis: Inject the sample solution.

  • Data Analysis: Determine the percentage of each enantiomer by the relative area of their respective peaks.[6]

Caption: Workflow for Chiral Purity Analysis.

Conclusion

A thorough understanding of the Certificate of Analysis for DL-Tyrosine ethyl ester hydrochloride is indispensable for ensuring the quality and consistency of research and development outcomes. By deconstructing each parameter and understanding the underlying analytical techniques, scientists can make informed decisions about the suitability of a particular batch of material. Furthermore, a comparative analysis with alternatives like L-Tyrosine and N-Acetyl-L-Tyrosine allows for the strategic selection of the optimal compound for a given application. The provided experimental protocols serve as a valuable resource for laboratories seeking to independently verify the quality of this critical raw material, thereby upholding the principles of scientific integrity and reproducibility.

References

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Rizvi, S. A. A. (2009). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology, 33(1), 54-60.
  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2011, August 25). What is Loss on Drying? and Determination of Loss on Drying. Retrieved from [Link]

  • Pharma Guidelines. (2022, November 22). LOSS ON DRYING. Retrieved from [Link]

  • ACTA Laboratories, Inc. (n.d.). Elemental Impurities Testing USP. Retrieved from [Link]

  • CD Formulation. (n.d.). Loss-on-Drying Test. Retrieved from [Link]

  • Pharma Beginners. (2026, January 8). Loss on Drying (LOD) -USP, BP & IP Procedure (GTP). Retrieved from [Link]

  • Pharmaceutical Guidelines. (2025, June 8). Loss On drying Test (LOD Test) of Pharmaceuticals: Why, How and At what level. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-144.
  • Pharmaceutical Technology. (2014, June 11). Pharmaceutical heavy metals detection now requires high tech equipment. Retrieved from [Link]

  • CPT℠. (n.d.). USP Eliminates Heavy Metals Testing: Important FAQs Answered. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

  • Wu, G. (2010). A Solid-State 17O NMR Study of l-Tyrosine in Different Ionization States. The Journal of Physical Chemistry B, 114(32), 10466–10475.
  • Al-Jibouri, M. N. (2020). H.NMR-Spectrum of tyrosine-Derivative {1}.
  • Gauduchon, P., et al. (1976). Time-resolved fluorescence and proton NMR studies of tyrosine and tyrosine analogs: correlation of NMR-determined rotamer populations and fluorescence kinetics. Biochemistry, 15(23), 5080-5088.
  • Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Retrieved from [Link]

  • Arumanayagam, T., & Ramasamy, P. (2014). 1 H NMR spectrum of L-tyrosine hydrochloride.
  • Pampel, F., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(7), 2269-2279.
  • Samanta, S., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 4(103), 59357-59360.
  • Zhang, L., et al. (n.d.). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. The University of Akron.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • CP Lab Safety. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride, 25g, Each. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Tyrosine ethyl ester hydrochloride. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445). Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride. Retrieved from [Link]

  • Patel, K., & Patel, M. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 76-85.
  • Jones, R. J., & Rapoport, H. (1990). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 55(4), 1144-1149.
  • Basheir, B. E. A., & Elbashir, A. A. (2015).
  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-193.
  • Basheir, B. E. A., & Elbashir, A. A. (2015). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf.
  • Han, J., & Chi, Y. S. (2021). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of DL-Tyrosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, meticulous attention to the entire lifecycle of a chemical reagent is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of DL-Tyrosine ethyl ester hydrochloride, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Chemical Disposal: Beyond the Basics

The proper disposal of any chemical reagent is not merely a matter of following a checklist; it is a process grounded in a thorough understanding of the compound's chemical properties, potential hazards, and the governing regulations. DL-Tyrosine ethyl ester hydrochloride, a derivative of the amino acid tyrosine, requires a disposal protocol that respects its chemical nature and minimizes environmental impact. The primary directive, supported by numerous safety data sheets, is unambiguous: do not discharge into drains or the aquatic environment.[1] The recommended and required method of disposal is through a licensed and approved hazardous waste disposal contractor.[2] This approach ensures that the compound is handled, treated, and disposed of in a manner that complies with federal, state, and local environmental protection regulations.[3][4][5]

Immediate Safety & Handling for Disposal Preparation

Before initiating any disposal procedures, a review of safe handling practices is essential to mitigate immediate risks.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety, the use of appropriate PPE is non-negotiable. This includes:

  • Eye Protection: Safety glasses or goggles to prevent contact with airborne particles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat to protect from spills.

Engineering Controls:

  • Ventilation: All handling of solid DL-Tyrosine ethyl ester hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.

In Case of a Spill: Should a spill occur, the immediate priority is to contain the material.

  • Eliminate all ignition sources in the immediate vicinity.[6]

  • Ventilate the area.

  • Carefully sweep up the solid material, taking care to avoid creating dust.

  • Collect the spilled material in a clearly labeled, sealed container for hazardous waste.[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of DL-Tyrosine ethyl ester hydrochloride, from the laboratory bench to its final disposition.

Phase 1: Waste Segregation and Containerization
  • Designated Waste Container: Utilize a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "DL-Tyrosine ethyl ester hydrochloride". Include the date when the first waste is added to the container.

  • Segregation: This waste stream should be kept separate from other chemical waste to prevent inadvertent reactions. Specifically, do not mix with strong oxidizing agents.[2] Store acids and bases separately.[7]

Phase 2: Accumulation and Storage
  • Storage Location: The sealed and labeled waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area must be away from general laboratory traffic and incompatible chemicals.[7][8]

  • Container Integrity: Ensure the container is kept closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

Phase 3: Professional Disposal
  • Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. Follow these internal protocols to arrange for a pickup by a licensed hazardous waste disposal company.

  • Documentation: Retain all documentation provided by the waste disposal contractor, including manifests, as these are critical for regulatory compliance.

The Chemistry of Disposal: Understanding Hydrolysis

While direct disposal through a licensed contractor is the mandated route, understanding the chemical vulnerabilities of DL-Tyrosine ethyl ester hydrochloride provides insight into why specific disposal methods are necessary. As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding the parent carboxylic acid (DL-Tyrosine) and an alcohol (ethanol).

This reaction can be catalyzed by either acid or base.[9] Given that DL-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of an amino acid ester, the compound is formed under acidic conditions.[2] Consequently, hydrolysis is generally favored under neutral to basic conditions.

Note on In-Lab Treatment: While theoretically possible to hydrolyze the ester in the lab to less hazardous components (tyrosine and ethanol), this is not recommended as a standard disposal procedure for several reasons:

  • Incomplete Reactions: Ensuring the reaction goes to completion requires careful monitoring and control of conditions. Unreacted starting material would still require disposal as hazardous waste.

  • Byproduct Generation: The reaction mixture would need to be neutralized, creating a larger volume of aqueous waste that may still be subject to disposal regulations.

  • Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity that typically requires specific permits.

The rationale for professional disposal is rooted in the principle of cradle-to-grave responsibility for hazardous waste, ensuring that it is managed in a controlled and documented manner.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of DL-Tyrosine ethyl ester hydrochloride.

DisposalWorkflow Disposal Workflow for DL-Tyrosine Ethyl Ester Hydrochloride cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Obtain Designated Hazardous Waste Container B->C Proceed to Waste Collection D Label Container: 'Hazardous Waste' 'DL-Tyrosine ethyl ester hydrochloride' Date C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G Transfer to Storage H Segregate from Incompatible Chemicals G->H I Contact Institutional EHS Office H->I Initiate Disposal Process J Arrange Pickup by Licensed Waste Contractor I->J K Complete & Retain Disposal Manifests J->K

Caption: A flowchart outlining the key stages for the safe and compliant disposal of DL-Tyrosine ethyl ester hydrochloride.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 245.70 g/mol [10]
Melting Point 165 - 167 °C[2]
Water Solubility >1000 g/L (20 °C)[2]
pH 2.8[2]

References

  • Material Safety Data Sheet. (2012-03-26). ABX advanced biochemical compounds.
  • L-Tyrosine ethyl ester hydrochloride - SAFETY D
  • DL-Tyrosine ethyl ester hydrochloride. PubChem, National Institutes of Health. Retrieved from [Link]

  • TCI AMERICA Safety D
  • Amino Acid Standard - 250 pmol per ul in 0.
  • L-TYROSINE (13C9, 99%) - Safety Data Sheet. (2022-08-08).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
  • chemical waste guidelines - Health, Safety & Risk Management. (2024-04-16). University of Arizona.
  • Managing Hazardous Waste Generated in Labor
  • Hazardous Waste Disposal Guide - Research Safety. (2023-02-27). Northwestern University.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
  • Navigating the Safe Disposal of N-Acetyl-L-tyrosine Ethyl Ester: A Procedural Guide. Benchchem.
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Mastering the Safe Handling of DL-Tyrosine Ethyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Personal Protective Equipment (PPE) for DL-Tyrosine Ethyl Ester Hydrochloride

As a cornerstone in various research and development applications, from neuroscience to pharmaceutical synthesis, DL-Tyrosine ethyl ester hydrochloride demands meticulous handling to ensure the safety of laboratory personnel. This guide provides a comprehensive, step-by-step approach to the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles. Our goal is to empower researchers with the knowledge to create a secure and efficient laboratory environment.

Immediate Safety Briefing: Understanding the Risks

DL-Tyrosine ethyl ester hydrochloride is a crystalline powder that presents several potential hazards upon exposure. According to its Safety Data Sheet (SDS), the primary risks include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][4]

Therefore, a proactive and informed approach to personal protection is paramount. The following sections detail the necessary engineering controls, personal protective equipment, and procedural steps to mitigate these risks effectively.

The Core of Protection: Selecting and Using Your Personal Protective Equipment

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees working with hazardous materials.[5] For DL-Tyrosine ethyl ester hydrochloride, a comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

Hazard TypeRequired Personal Protective Equipment (PPE)Rationale for Use
Skin Contact Chemical-resistant gloves (Nitrile rubber recommended)Prevents direct contact with the skin, mitigating the risk of irritation. Nitrile gloves offer good resistance to a range of chemicals.[2]
Laboratory coatProvides a removable barrier to protect street clothes and underlying skin from contamination with the powder.
Eye Contact Safety goggles with side shields or a face shieldProtects the eyes from airborne particles and accidental splashes, preventing serious irritation.[2][3]
Inhalation NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a chemical fume hood or when there is a risk of dust generation, to prevent respiratory tract irritation.[6]
Engineering and Administrative Controls: Your First Line of Defense

Before relying solely on PPE, it is crucial to implement proper engineering and administrative controls. The hierarchy of controls, a fundamental concept in laboratory safety, prioritizes these measures.

  • Engineering Controls: The most effective control measure is to handle DL-Tyrosine ethyl ester hydrochloride within a certified chemical fume hood. This contains the powder, preventing the inhalation of dust. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work.

  • Administrative Controls: Establish clear and concise Standard Operating Procedures (SOPs) for handling this chemical. All personnel must be trained on these SOPs before working with the compound. Ensure that the work area is well-organized and free of clutter to minimize the risk of spills.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment. The following protocols for donning, handling, and doffing PPE should be followed meticulously.

Donning Personal Protective Equipment: A Deliberate Sequence

The order in which you put on your PPE is crucial to prevent cross-contamination.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If working outside a fume hood, don your NIOSH-approved respirator. Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety goggles. They should fit snugly against your face.

  • Gloves: Finally, put on your chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that your workspace is clean and uncluttered. Have all necessary equipment and materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powder within a chemical fume hood to minimize the generation of airborne dust.

  • Spill Management: In the event of a spill, calmly and safely clean it up immediately. Use appropriate absorbent materials and dispose of the waste in a designated hazardous waste container. Do not dry sweep the powder, as this will generate dust.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Doffing Personal Protective Equipment: A Critical Decontamination Step

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The goal is to remove the most contaminated items first.

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate waste container.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove your safety goggles by handling the earpieces.

  • Respirator (if worn): Remove your respirator without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

All waste contaminated with DL-Tyrosine ethyl ester hydrochloride, including used gloves, weigh boats, and any spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's specific guidelines for hazardous waste disposal. Ensure that the waste container is properly labeled with the chemical name and associated hazards.

Visualizing the Workflow for Safe Handling

To provide a clear and easily understandable overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep_start Start: Enter Lab hand_hygiene1 Hand Hygiene prep_start->hand_hygiene1 don_ppe Don PPE (Lab Coat, Respirator, Goggles, Gloves) hand_hygiene1->don_ppe weigh_transfer Weigh & Transfer DL-Tyrosine Ethyl Ester HCl don_ppe->weigh_transfer Proceed to Handling experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Workspace experiment->decontaminate Complete Work dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE (Gloves, Lab Coat, Goggles, Respirator) hand_hygiene2 Hand Hygiene doff_ppe->hand_hygiene2 end End hand_hygiene2->end Exit Lab dispose_waste->doff_ppe

Caption: Workflow for the safe handling of DL-Tyrosine ethyl ester hydrochloride.

By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you can significantly reduce the risks associated with handling DL-Tyrosine ethyl ester hydrochloride, fostering a culture of safety and scientific excellence.

References

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHA. (2023-07-11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.